4-Cyclopropylbenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUBTJEGZWBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622020 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167404-32-2 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopropylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-Cyclopropylbenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 4-Cyclopropylbenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications
Executive Summary
This compound is a specialized bifunctional reagent that merges the high reactivity of an aromatic sulfonyl chloride with the unique stereoelectronic properties of a cyclopropyl group. This combination makes it a valuable building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery. The sulfonyl chloride moiety serves as a robust electrophilic handle for constructing sulfonamides—a privileged functional group in numerous pharmaceuticals—while the cyclopropyl ring often imparts favorable metabolic stability, enhanced potency, and improved pharmacokinetic profiles to drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via chlorosulfonation, insights into its reactivity, and critical safety and handling information for laboratory professionals.
Introduction: A Molecule of Strategic Importance
The Sulfonyl Chloride: A Cornerstone Electrophile
Sulfonyl chlorides (R-SO₂Cl) are a foundational class of reagents in organic synthesis, distinguished by the highly electrophilic sulfur atom. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfonyl group an excellent target for nucleophilic attack.[1] Their primary application is the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. The resulting sulfonamide linkage is a critical component in a wide array of pharmaceuticals, including antibacterial, diuretic, and hypoglycemic agents, solidifying the role of sulfonyl chlorides as indispensable tools in drug development.[1]
The Cyclopropyl Moiety: A Versatile Modulator in Drug Design
The cyclopropyl group is increasingly utilized in drug development to overcome common roadblocks in lead optimization.[2] Its rigid, three-membered ring structure offers several advantages:
-
Metabolic Stability: It can block sites of metabolism, increasing a drug's half-life.[2]
-
Enhanced Potency: The ring's unique electronic character (enhanced π-character in its C-C bonds) can lead to stronger binding interactions with biological targets.[2]
-
Improved Physicochemical Properties: It can modulate lipophilicity and permeability, for instance, by increasing brain permeability.[2]
-
Conformational Rigidity: It restricts the conformation of flexible molecules, which can be entropically favorable for receptor binding.[2]
Positioning this compound
This compound strategically combines the reliable reactivity of the arylsulfonyl chloride with the beneficial properties of the cyclopropyl ring. It serves as a key intermediate for introducing the 4-cyclopropylphenylsulfonyl moiety into target molecules, allowing researchers to systematically explore structure-activity relationships (SAR) and enhance the "drug-like" properties of new chemical entities.[1][3]
Physicochemical and Spectroscopic Profile
Core Physicochemical Properties
The empirical data for this compound is primarily available through chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 167404-32-2 | [4] |
| Molecular Formula | C₉H₉ClO₂S | [4] |
| Molecular Weight | 216.68 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Storage | Sealed in dry, room temperature conditions | [4] |
Spectroscopic Characterization
While specific spectra for this exact compound are not widely published, its profile can be reliably predicted based on analogous structures and the known spectroscopic behavior of its constituent functional groups.
-
¹H NMR (CDCl₃):
-
Aromatic Protons: Two doublets would be expected in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropyl Methine Proton: A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.
-
Cyclopropyl Methylene Protons: Multiplets for the four protons of the two CH₂ groups in the cyclopropyl ring, typically found in the upfield region (~0.6-1.2 ppm).[5]
-
-
¹³C NMR (CDCl₃):
-
Aromatic Carbons: Four signals are expected for the benzene ring, with the carbon attached to the sulfonyl group being the most downfield.
-
Cyclopropyl Carbons: Signals corresponding to the methine and methylene carbons of the cyclopropyl ring would appear in the upfield region.[6]
-
-
IR Spectroscopy:
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7]
-
C-H Stretching (Alkane): Bands around 3000-2800 cm⁻¹ corresponding to the cyclopropyl C-H bonds.[7]
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion Peak: A molecular ion peak (M⁺) would be observed.
-
Isotope Pattern: The presence of chlorine would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the ³⁷Cl isotope.[7]
-
Fragmentation: Common fragmentation patterns would include the loss of Cl, SO₂, and cleavage of the cyclopropyl ring.
-
Synthesis and Manufacturing Considerations
Primary Synthetic Route: Electrophilic Chlorosulfonation
The most direct and industrially viable method for preparing this compound is the electrophilic chlorosulfonation of cyclopropylbenzene using chlorosulfonic acid.[1][8] The cyclopropyl group is an ortho-, para-directing activator, leading to substitution primarily at the para position due to steric hindrance.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Chlorosulfonation
Disclaimer: This protocol is a representative procedure and should only be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.
-
Reagent Charging: In the fume hood, carefully charge the flask with chlorosulfonic acid (2.5 to 3.0 molar equivalents). Begin stirring and cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Substrate Addition: Add cyclopropylbenzene (1.0 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid.[8] Causality: A slow, controlled addition is critical to manage the highly exothermic reaction and prevent side reactions or thermal decomposition.[9] The temperature must be kept low to favor para-substitution and minimize the formation of the diphenyl sulfone byproduct.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[8] Causality: This step serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid, and it causes the water-insoluble sulfonyl chloride product to precipitate as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the product under vacuum at a low temperature to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.[10]
Chemical Reactivity and Synthetic Applications
Nucleophilic Substitution at the Sulfonyl Center
The primary utility of this compound lies in its reaction with nucleophiles, which readily displace the chloride ion to form stable sulfonamides, sulfonate esters, and other derivatives.
Caption: General reaction of this compound with nucleophiles.
Protocol: Synthesis of an N-Alkyl-4-cyclopropylbenzenesulfonamide
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10][11]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.[10]
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[10]
Safety, Handling, and Storage
Hazard Identification
This compound, like most sulfonyl chlorides, is a hazardous substance.
| Hazard | Description | Precautionary Statements |
| Corrosive | Causes severe skin burns and eye damage.[12][13][14] Reacts with moisture to produce HCl. | P280: Wear protective gloves/clothing/eye protection/face protection.[12][13][14] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[12][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |
| Harmful if Swallowed | May be harmful if ingested.[12][13][14] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[14] |
| Respiratory Irritant | May cause respiratory irritation.[14] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[15][16] The compound is water-reactive.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. It provides a direct route to incorporate the 4-cyclopropylphenylsulfonyl moiety, a scaffold of growing importance in medicinal chemistry. Its synthesis is straightforward, and its reactivity is predictable and robust, primarily centered on the formation of sulfonamides. By leveraging the unique benefits of the cyclopropyl group, researchers can utilize this reagent to design novel molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe application in the laboratory.
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:167404-32-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. rsc.org [rsc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.pt [fishersci.pt]
An In-depth Technical Guide to 4-Cyclopropylbenzene-1-sulfonyl chloride (CAS 167404-32-2): A Key Synthetic Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 4-Cyclopropylbenzene-1-sulfonyl chloride, registered under CAS number 167404-32-2, represents a significant, albeit often unheralded, player in this field. Its discovery and background are not tied to its own intrinsic biological activity, but rather to its pivotal role as a molecular scaffold in the construction of more complex, biologically active compounds.
This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in medicinal chemistry. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for its utility. The core value of this compound lies in the unique combination of a reactive sulfonyl chloride group and a cyclopropylbenzene moiety. The sulfonyl chloride provides a reliable handle for the formation of sulfonamides, a ubiquitous functional group in a multitude of pharmaceuticals.[1] The cyclopropyl group, a non-classical phenyl ring bioisostere, is often introduced to modulate the metabolic stability, conformational rigidity, and potency of drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 167404-32-2 | N/A |
| Molecular Formula | C₉H₉ClO₂S | [2] |
| Molecular Weight | 216.68 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process commencing from a readily available halogenated precursor. The following protocol details a common and effective laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromocyclopropylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Sulfur dioxide (SO₂) gas
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 4-bromocyclopropylbenzene (1.0 equivalent) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Sulfonylation: Bubble sulfur dioxide gas through the reaction mixture for 30 minutes, ensuring the temperature remains below -70 °C. A white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Chlorination: Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.2 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Core Application: Synthesis of Sulfonamides for Drug Discovery
The primary utility of this compound lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents.
General Reaction Scheme for Sulfonamide Formation
References
Modulating Electrophilicity: A Deep Dive into the Sulfur Center of 4-Cyclopropylbenzene-1-sulfonyl Chloride
An In-depth Technical Guide
Abstract
Arenesulfonyl chlorides are cornerstone electrophiles in organic synthesis and medicinal chemistry, pivotal for the construction of sulfonamides and sulfonate esters. The reactivity of the sulfur center is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This technical guide provides a comprehensive analysis of 4-cyclopropylbenzene-1-sulfonyl chloride, focusing on the nuanced role of the 4-cyclopropyl group in modulating the electrophilicity of the sulfonyl moiety. We will dissect the unique electronic profile of the cyclopropyl substituent, contrasting its inductive and resonance effects, and quantify its influence using established physical organic parameters. This guide further outlines robust experimental and computational methodologies for assessing electrophilicity, offering researchers and drug development professionals a framework for the rational design and application of this versatile reagent.
The Arenesulfonyl Chloride Moiety: A Tunable Electrophile
The sulfonyl chloride (-SO₂Cl) group attached to an aromatic ring is a powerful electrophilic hub. The sulfur atom, in its high +6 oxidation state, is bonded to three highly electronegative atoms (two oxygens and one chlorine), which creates a significant partial positive charge and renders it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is the basis for its widespread use in forming stable linkages, most notably in the synthesis of sulfonamide drugs.[3]
The general reaction mechanism for the solvolysis or aminolysis of arenesulfonyl chlorides is bimolecular, proceeding through either a concerted SN2-like pathway or a stepwise addition-elimination (SAN) mechanism.[3][4] In either case, the rate-determining step involves the attack of a nucleophile on the electron-deficient sulfur atom. Consequently, the electronic character of the substituent at the para-position of the benzene ring plays a critical role in dictating the reaction rate by altering the electron density at the sulfur center.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) withdraw electron density from the aromatic ring, which in turn further polarizes the S-Cl bond and increases the partial positive charge on the sulfur. This enhances the electrophilicity and accelerates the rate of nucleophilic attack.[2][5]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density into the ring decrease the partial positive charge on the sulfur atom, thereby reducing its electrophilicity and slowing the reaction rate.
The Unique Electronic Profile of the Cyclopropyl Substituent
The cyclopropyl group is a fascinating substituent that defies simple classification as a standard alkyl group. Its strained, three-membered ring structure imparts unique bonding characteristics that allow it to function as a potent modulator of electronic properties.[6]
Bonding and "Pseudo-π" Character
The bonding in cyclopropane is best described by the Walsh model, which posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals and p-orbitals.[6][7] This arrangement results in "bent" bonds possessing significant p-character, enabling them to interact conjugatively with an adjacent π-system, such as a benzene ring.[6][8] This "pseudo-unsaturated" or "π-character" allows the cyclopropyl group to act as a strong π-electron donor through resonance, a property that is maximized when it is oriented in a "bisected" conformation relative to the aromatic ring.[6]
Quantitative Electronic Parameters
The dual electronic nature of the cyclopropyl group—acting as a weak inductive withdrawer but a strong resonance donor—is quantitatively captured by physical organic parameters such as Hammett constants.[6][9] These constants are derived from the ionization of substituted benzoic acids and provide a robust scale for substituent effects.[10]
| Parameter | Symbol | Value for Cyclopropyl | Interpretation |
| Hammett Constant (para) | σp | -0.21 | Strong overall electron-donating effect from the para position, dominated by resonance.[6][11][12] |
| Hammett Constant (meta) | σm | -0.07 | Weak electron-donating effect from the meta position, reflecting a greater inductive influence.[6][11][12] |
| Field/Inductive Parameter | F | +0.02 | Weakly electron-withdrawing via the inductive/field effect.[6][11] |
| Resonance Parameter | R | -0.23 | Strongly electron-donating via resonance.[6][11] |
The significantly more negative σp value compared to σm, combined with the large negative R value, provides unequivocal evidence that the dominant electronic contribution of a para-cyclopropyl group is strong electron donation into the aromatic π-system.[6]
Analysis of Electrophilicity in this compound
By synthesizing the principles from the preceding sections, we can build a clear picture of the electrophilicity of the sulfur center in the title compound.
-
The para-cyclopropyl group acts as a potent electron-donating group through resonance (σp = -0.21).
-
This electron density is pushed into the benzene ring and relayed to the attached sulfonyl chloride moiety.
-
This influx of electron density serves to partially neutralize the inherent positive charge on the sulfur atom, thereby decreasing its electrophilicity .
This effect can be visualized through resonance structures that depict the delocalization of electrons from the cyclopropyl group's Walsh orbitals into the sulfonyl group.
Caption: Electron donation from the cyclopropyl group reduces sulfur electrophilicity.
Consequently, this compound is expected to be less reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride and significantly less reactive than analogs bearing EWGs, such as 4-nitrobenzenesulfonyl chloride.
Methodologies for Assessing Electrophilicity
To validate the theoretical framework, both experimental and computational methods can be employed. These approaches provide quantitative data on reactivity, which serves as a direct measure of electrophilicity.
Experimental Protocol: Competitive Reaction Kinetics
A robust, field-proven method to compare the electrophilicity of two different sulfonyl chlorides is through a competitive reaction. This protocol minimizes variability from reaction conditions, as both substrates are present in the same flask.
Objective: To determine the relative reactivity of this compound versus a reference (e.g., benzenesulfonyl chloride) with a model nucleophile.
Methodology:
-
Preparation: In a dry reaction vessel under an inert atmosphere (N₂), prepare an equimolar solution of this compound and benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Nucleophile Addition: To this stirred solution, add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a nucleophile, such as benzylamine, along with a non-nucleophilic base (e.g., 2,6-lutidine) to act as an acid scavenger.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C or 25 °C) for a set period. The limiting amount of nucleophile ensures that the reaction does not go to completion, allowing for a kinetic product ratio to be established.
-
Quenching & Analysis: Quench the reaction with a small amount of water. Analyze the reaction mixture using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of the two resulting sulfonamide products.
-
Interpretation: The product ratio directly reflects the relative rates of reaction. A ratio of [benzylsulfonamide from benzenesulfonyl chloride] / [benzylsulfonamide from this compound] greater than 1 confirms that the cyclopropyl-substituted compound is less electrophilic.
Caption: Workflow for a competitive kinetics experiment to assess relative electrophilicity.
Computational Chemistry Approach
Density Functional Theory (DFT) calculations offer a powerful predictive tool for assessing electrophilicity without the need for laboratory work.
Methodology:
-
Structure Optimization: The 3D structures of this compound and relevant reference compounds are geometry-optimized using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Property Calculation: From the optimized structures, key electronic properties are calculated:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater willingness to accept electrons, correlating with higher electrophilicity.
-
Natural Population Analysis (NPA): This method calculates the partial atomic charges. A more positive charge on the sulfur atom indicates higher electrophilicity.
-
Molecular Electrostatic Potential (ESP) Map: This provides a visual representation of charge distribution. The intensity of the positive potential (typically colored blue) on the sulfur atom is a qualitative indicator of its electrophilicity.
-
These computational data points, when compared across a series of substituted arenesulfonyl chlorides, provide strong theoretical support for the experimental findings.
Implications for Drug Discovery and Synthesis
The ability of the cyclopropyl group to fine-tune the electrophilicity of the sulfonyl chloride center has significant practical implications.
-
In Drug Discovery: The cyclopropyl group is often used as a bioisostere for phenyl or vinyl groups to improve metabolic stability or potency.[6] By attenuating the reactivity of a sulfonyl chloride precursor, chemists can achieve more controlled and selective reactions during the synthesis of complex drug candidates. A less reactive electrophile may prevent unwanted side reactions with sensitive functional groups elsewhere in the molecule, improving overall yield and purity.
-
In Process Chemistry: Understanding that this compound is a deactivated electrophile informs the choice of reaction conditions. Compared to an activated sulfonyl chloride, it may require higher temperatures, longer reaction times, or the use of a catalyst to achieve a desirable reaction rate, a critical consideration for process optimization and scale-up.[13]
Conclusion
The electrophilicity of the sulfur center in this compound is fundamentally governed by the unique electronic character of the cyclopropyl substituent. While weakly inductively withdrawing, its dominant effect is that of a potent π-electron donor through conjugation. This electron donation effectively reduces the partial positive charge on the sulfur atom, rendering the molecule a moderately deactivated electrophile compared to its unsubstituted counterpart. This nuanced modulation of reactivity can be quantified through Hammett parameters, validated by competitive kinetic experiments, and predicted using computational models. For researchers, scientists, and drug development professionals, a thorough understanding of this structure-reactivity relationship is paramount for the rational design of synthetic routes and the targeted development of novel molecular entities.
References
- 1. CAS 1000932-54-6: 4-[(Cyclopropylamino)sulfonyl]benzenesul… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 12. Hammett substituent constants [stenutz.eu]
- 13. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Synthesis of 4-Cyclopropylbenzene-1-sulfonyl Chloride: Starting Materials and Methodologies
Introduction: The Significance of the 4-Cyclopropylphenylsulfonyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. The 4-cyclopropylphenylsulfonyl group has emerged as a valuable pharmacophore, prized for its ability to modulate the physicochemical and biological properties of drug candidates. The cyclopropyl ring, with its inherent strain and unique electronic character, can improve metabolic stability, binding affinity, and membrane permeability.[1] Consequently, 4-Cyclopropylbenzene-1-sulfonyl chloride stands as a critical building block, enabling the introduction of this beneficial moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, offering a technical resource for researchers and professionals in drug development.
Primary Synthetic Pathway: Direct Chlorosulfonation of Cyclopropylbenzene
The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution of cyclopropylbenzene with a suitable chlorosulfonating agent. This method is a well-established industrial process for the production of various arylsulfonyl chlorides.[1]
Core Chemistry and Mechanistic Considerations
The reaction proceeds via the attack of the electron-rich benzene ring of cyclopropylbenzene on a potent electrophile, typically generated from chlorosulfonic acid. The cyclopropyl group is an ortho-, para-directing activator, leading to the preferential substitution at the para position due to steric hindrance at the ortho positions.
The mechanism involves the in-situ formation of the electrophile, followed by the classical steps of electrophilic aromatic substitution:
Figure 1: General workflow for the chlorosulfonation of cyclopropylbenzene.
Experimental Protocol: Chlorosulfonation of Cyclopropylbenzene
Materials:
-
Cyclopropylbenzene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, cool the inert solvent to 0-5 °C.
-
Slowly add chlorosulfonic acid to the cooled solvent, maintaining the temperature.
-
Add cyclopropylbenzene dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
| Parameter | Condition | Rationale |
| Temperature | 0-10 °C | Minimizes side reactions and decomposition of the product. |
| Solvent | Inert (e.g., DCM) | Provides a medium for the reaction and facilitates temperature control. |
| Work-up | Quenching on ice | Decomposes excess chlorosulfonic acid and facilitates product isolation. |
Table 1: Key parameters for the chlorosulfonation of cyclopropylbenzene.
Alternative Synthetic Pathway: From 4-Cyclopropylaniline via Diazotization
Synthesis of the Starting Material: 4-Cyclopropylaniline
4-Cyclopropylaniline can be synthesized through several methods, including the Buchwald-Hartwig amination of a bromocyclopropylbenzene with an ammonia surrogate or the reduction of a corresponding nitrocyclopropylbenzene.[2]
Core Chemistry and Mechanistic Considerations
The key transformation in this route is the conversion of the amino group of 4-cyclopropylaniline into a diazonium salt, which is then displaced by a sulfonyl chloride group.
Figure 2: Synthetic route from 4-cyclopropylaniline to this compound.
Experimental Protocol: Diazotization and Sulfonyl Chloride Formation
Materials:
-
4-Cyclopropylaniline[3]
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide (gas or solution in acetic acid)
-
Copper(I) chloride
-
Ice
-
Ether or other suitable organic solvent
Procedure:
-
Diazotization:
-
Dissolve 4-cyclopropylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for a short period.
-
-
Sulfonyl Chloride Formation:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Comparison of Synthetic Routes
| Feature | Direct Chlorosulfonation | Diazotization Route |
| Starting Material | Cyclopropylbenzene | 4-Cyclopropylaniline |
| Number of Steps | One | Multiple |
| Reagents | Chlorosulfonic acid | NaNO₂, HCl, SO₂, CuCl |
| Scalability | High | Moderate |
| Potential Hazards | Corrosive and reactive reagents | Unstable diazonium intermediate |
Table 2: Comparison of the two primary synthetic routes.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct chlorosulfonation of commercially available cyclopropylbenzene. This method is robust, scalable, and proceeds in a single step. The alternative route starting from 4-cyclopropylaniline, while being a multi-step process, provides a viable option when the primary starting material is unavailable. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the required scale of the synthesis, and the laboratory's capabilities. Both routes provide access to a key building block for the development of novel pharmaceuticals.
References
An In-depth Technical Guide to 4-Cyclopropylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Cyclopropylbenzene-1-sulfonyl chloride (CAS No. 167404-32-2), a specialized reagent of increasing interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, reactivity, synthesis, and the strategic rationale for its use, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 4-Cyclopropylphenylsulfonyl Moiety
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of electrophilic reagents in organic synthesis, primarily serving as precursors for sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a privileged scaffold in pharmacology, present in a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1]
This compound distinguishes itself by incorporating a cyclopropyl group on the phenyl ring. This small, strained carbocycle is not merely a passive substituent; it is a powerful modulator of molecular properties. The unique stereoelectronic features of the cyclopropyl ring are strategically employed in drug design to:
-
Enhance Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's in vivo half-life.[2]
-
Improve Potency: The rigid structure of the ring can lock a molecule into a bioactive conformation, optimizing interactions with its biological target.[2]
-
Modulate Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune lipophilicity and other properties, impacting solubility and cell permeability.[2]
-
Serve as a Bioisostere: The cyclopropyl ring can act as a bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for property refinement while maintaining molecular shape.[2]
This combination of a reactive sulfonyl chloride handle with a property-enhancing cyclopropyl moiety makes this compound a valuable building block for creating novel pharmaceutical candidates.[1]
Physicochemical and Spectroscopic Profile
While extensive, peer-reviewed experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict its characteristic properties based on the well-understood chemistry of arylsulfonyl chlorides and cyclopropylarenes.
Table 1: Core Properties of this compound
| Property | Value | Source / Basis |
| CAS Number | 167404-32-2 | [3] |
| Molecular Formula | C₉H₉ClO₂S | [3] |
| Molecular Weight | 216.68 g/mol | [3] |
| Appearance | Expected to be a solid at RT | Analogy with similar arylsulfonyl chlorides |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
| Purity (Typical) | ≥97% | [3] |
Predicted Spectroscopic Signatures
Detailed experimental spectra are not publicly available. However, based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to be the most informative for structure confirmation.
-
Aromatic Region: Two doublets in the range of 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropyl Methine Proton: A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.
-
Cyclopropyl Methylene Protons: Complex multiplets for the four protons on the cyclopropyl ring's CH₂ groups, typically found at higher field (upfield).[4]
-
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (four signals due to symmetry) and the cyclopropyl carbons (two signals). The carbon attached to the sulfonyl group would be significantly downfield.
-
IR Spectroscopy: Infrared spectroscopy is excellent for identifying functional groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5]
Synthesis and Reactivity
Synthetic Pathway: Chlorosulfonation of Cyclopropylbenzene
The most direct and industrially standard method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction between the parent arene and chlorosulfonic acid (ClSO₃H).[1][6]
The logical synthetic route to this compound is the chlorosulfonation of cyclopropylbenzene, which is a readily available starting material.[1][7]
Caption: Synthesis of this compound.
Mechanism Insight: The cyclopropyl group is an ortho, para-directing activator. Due to steric hindrance from the sulfonyl chloride group, substitution occurs predominantly at the para position, leading to the desired product with high regioselectivity.
General Experimental Protocol for Synthesis
This is a representative protocol adapted from established procedures for similar compounds.[6] It must be performed by trained personnel with appropriate safety precautions.
-
Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reaction: Cool the flask in an ice-water bath. Charge the flask with an excess of chlorosulfonic acid (e.g., 3-4 equivalents).
-
Addition: Add cyclopropylbenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10°C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5°C) for several hours to ensure completion.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum if it is a low-melting solid or liquid.
Core Reactivity: A Highly Electrophilic Sulfur Center
The primary utility of this compound lies in the high electrophilicity of its sulfonyl sulfur atom. This makes it highly susceptible to attack by nucleophiles.
-
Reaction with Amines (Sulfonamide Formation): This is the most common application. It reacts readily with primary and secondary amines, typically in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, to form stable sulfonamides.[1][8]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to yield sulfonate esters. The chloride ion is an excellent leaving group, making the reaction thermodynamically favorable.[1]
-
Hydrolysis: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding 4-cyclopropylbenzenesulfonic acid. This necessitates handling and storage under anhydrous conditions.[1] The mechanism for hydrolysis of arylsulfonyl chlorides is generally considered to be Sₙ2-like.[1]
Caption: Key reactions of this compound.
Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.
-
Hazards: Causes severe skin burns and eye damage.[9][10][11][12] Harmful if swallowed.[11][12] Reacts with water, releasing corrosive HCl gas.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][13] All manipulations should be performed in a well-ventilated chemical fume hood.[9][13]
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents and glassware. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[9][10]
Conclusion
This compound is a valuable synthetic intermediate that marries the versatile reactivity of the sulfonyl chloride group with the beneficial drug-like properties imparted by the cyclopropyl moiety. Its utility in constructing novel sulfonamides makes it a key reagent for medicinal chemists aiming to enhance the metabolic stability and potency of new therapeutic agents. While detailed characterization data remains sparse in the public domain, its synthesis and reactivity follow well-established chemical principles, allowing for its confident application in research and development settings.
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CAS:167404-32-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.pt [fishersci.pt]
Methodological & Application
Application Note: Synthesis of Novel Sulfonamides Utilizing 4-Cyclopropylbenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel sulfonamides using 4-Cyclopropylbenzene-1-sulfonyl chloride as a key reagent. The incorporation of a cyclopropyl moiety can significantly enhance the pharmacological properties of drug candidates, including potency and metabolic stability.[1][2] This application note details the scientific rationale, step-by-step protocols, and characterization methods for the synthesis of 4-cyclopropylphenyl-sulfonamides, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group is a highly prized structural motif in modern medicinal chemistry.[1] Its unique electronic and steric properties, stemming from significant ring strain, can confer a range of benefits to drug molecules.[1] Key advantages of incorporating a cyclopropyl group include:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and leading to improved binding affinity for its biological target.[1][3]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to metabolic degradation by enzymes like cytochrome P450.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa, thereby optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting activities such as antibacterial, diuretic, and hypoglycemic effects.[4][5] The synthesis of novel sulfonamides bearing a 4-cyclopropylphenyl moiety therefore represents a promising strategy for the development of new therapeutic agents with enhanced properties.
Reagent Profile: this compound
This compound is a reactive electrophile that serves as the precursor for introducing the 4-cyclopropylphenylsulfonyl group.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 167404-32-2[6][7] |
| Molecular Formula | C₉H₉ClO₂S[7] |
| Molecular Weight | 216.68 g/mol [7] |
| Appearance | Solid (typical) |
| Reactivity | Highly electrophilic at the sulfur atom, readily reacts with nucleophiles such as primary and secondary amines.[8] |
| Storage | Store in a cool, dry place, away from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
Note: While a PubChem entry exists for a similar compound, "4-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride" (CAS 146949-07-7), there is some ambiguity in databases.[8][9] Researchers should verify the identity and purity of their starting material.
Synthetic Protocol: General Procedure for Sulfonamide Formation
The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][10][11][12]
Scientific Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine. Pyridine is a commonly used base in this reaction.[10]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of sulfonamides.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) at a concentration of approximately 0.1-0.5 M.
-
Add a suitable base, such as pyridine (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction time will vary depending on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude sulfonamide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[13]
-
Characterization and Purity Assessment
Accurate characterization and purity determination are critical to ensure the quality of the synthesized sulfonamides.[14]
Table 2: Analytical Techniques for Sulfonamide Characterization
| Technique | Information Obtained | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation, identification of characteristic peaks for the cyclopropyl and aromatic protons, and the sulfonamide N-H proton (if applicable).[15] | Provides detailed structural information. |
| Mass Spectrometry (MS) | Molecular weight confirmation.[15] | ESI-MS is commonly used to obtain the molecular ion peak. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification.[14] | A robust method for routine quality control.[14] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups, including the characteristic S=O and N-H stretches of the sulfonamide.[15] | Confirms the presence of the sulfonamide moiety.[15] |
| Melting Point | Physical property for identification and purity assessment.[16] | A sharp melting point range is indicative of high purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, use a slight excess of the sulfonyl chloride, or consider a more reactive base. |
| Poor nucleophilicity of the amine | For less reactive amines (e.g., anilines), consider using a stronger base or higher reaction temperatures. | |
| Formation of Side Products | Reaction with other functional groups in the amine | Protect sensitive functional groups prior to the sulfonylation reaction. |
| Over-reaction (e.g., bis-sulfonylation of primary amines) | Use a controlled stoichiometry of the sulfonyl chloride. | |
| Difficulty in Purification | Co-elution of product and impurities | Optimize the mobile phase for column chromatography or consider an alternative purification method like recrystallization. |
Conclusion
The synthesis of novel sulfonamides using this compound offers a powerful strategy for the development of new drug candidates with potentially improved pharmacological profiles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 167404-32-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:167404-32-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 9. PubChemLite - 4-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (C9H10ClNO4S2) [pubchemlite.lcsb.uni.lu]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Cyclopropylbenzene-1-sulfonyl chloride as a Versatile Building Block for Enzyme Inhibitors
Introduction: The Strategic Advantage of the 4-Cyclopropylbenzenesulfonyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The strategic selection of molecular building blocks is paramount to this endeavor, and 4-Cyclopropylbenzene-1-sulfonyl chloride has emerged as a reagent of significant interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this unique chemical scaffold for the design and synthesis of novel enzyme inhibitors.
The power of this compound lies in the synergistic combination of two key structural features: the sulfonamide linkage and the cyclopropyl group. The sulfonamide moiety is a well-established pharmacophore, recognized for its ability to act as a zinc-binding group in metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2][3] Beyond this, it serves as a versatile linker, enabling the exploration of diverse chemical space through substitution on the nitrogen atom.
The cyclopropyl group, a small, strained carbocycle, offers a unique set of properties that are highly advantageous in drug design.[4][5] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target enzyme.[5] Furthermore, the cyclopropyl moiety is often more metabolically stable than linear alkyl chains, potentially leading to improved pharmacokinetic profiles.[6] This combination of a potent inhibitory scaffold and a favorable pharmacokinetic modulator makes this compound a compelling starting point for the development of next-generation enzyme inhibitors.
This guide will provide detailed protocols for the synthesis of N-substituted 4-cyclopropylbenzenesulfonamides, methods for their biochemical characterization, and an exploration of the structure-activity relationships that govern their inhibitory potency.
Design and Synthesis of 4-Cyclopropylbenzenesulfonamide-Based Inhibitors
The synthesis of enzyme inhibitors from this compound is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. This reaction is generally robust and high-yielding, allowing for the creation of a diverse library of compounds for screening.
General Reaction Scheme
Caption: General reaction for the synthesis of N-substituted 4-cyclopropylbenzenesulfonamides.
Experimental Protocol: Synthesis of N-(Aryl)-4-cyclopropylbenzenesulfonamide
This protocol provides a representative procedure for the synthesis of an N-aryl-4-cyclopropylbenzenesulfonamide, a common scaffold in carbonic anhydrase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N-(4-sulfamoylphenyl)benzamide for a dual-tail inhibitor)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.5 eq) dropwise.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(aryl)-4-cyclopropylbenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biochemical Characterization of Inhibitors
Once a library of 4-cyclopropylbenzenesulfonamide derivatives has been synthesized, their inhibitory activity against the target enzyme must be determined. A variety of biochemical assays can be employed for this purpose, with the choice of assay depending on the specific enzyme and the available resources.
Workflow for Inhibitor Characterization
Caption: A typical workflow for the characterization of synthesized enzyme inhibitors.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency of compounds against carbonic anhydrase (CA), a common target for sulfonamide-based inhibitors.
Principle:
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)
-
Buffer (e.g., TRIS-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Carbon dioxide saturated water
-
Synthesized inhibitor stock solutions (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA isozyme in the assay buffer. Prepare serial dilutions of the inhibitor stock solutions.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor and the pH indicator. The other syringe will contain the CO₂ saturated water.
-
Reaction Initiation and Monitoring: Rapidly mix the contents of the two syringes to initiate the reaction. Monitor the change in absorbance of the pH indicator at the appropriate wavelength over time.
-
Data Analysis:
-
Determine the initial velocity of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
-
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure of an inhibitor affect its biological activity. By systematically altering different parts of the 4-cyclopropylbenzenesulfonamide scaffold and measuring the corresponding changes in inhibitory potency, researchers can identify key structural features required for optimal activity and selectivity.
Key Structural Regions for Modification
Caption: Key regions for SAR exploration in 4-cyclopropylbenzenesulfonamide inhibitors.
Illustrative SAR Data for Carbonic Anhydrase Inhibitors
The following table presents hypothetical IC₅₀ data for a series of N-substituted 4-cyclopropylbenzenesulfonamide derivatives against two human carbonic anhydrase isoforms, the ubiquitous hCA II and the tumor-associated hCA IX. This data illustrates how structural modifications can influence potency and selectivity.
| Compound ID | R Group on Sulfonamide Nitrogen | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (hCA II/hCA IX) |
| 1a | -H | 550 | 85 | 6.47 |
| 1b | -CH₃ | 480 | 62 | 7.74 |
| 1c | -CH₂CH₃ | 450 | 55 | 8.18 |
| 1d | -Phenyl | 120 | 25 | 4.80 |
| 1e | 4-Fluorophenyl | 95 | 18 | 5.28 |
| 1f | 4-Chlorophenyl | 88 | 15 | 5.87 |
| 1g | 4-Methoxyphenyl | 150 | 35 | 4.29 |
| Acetazolamide | (Standard) | 12 | 25 | 0.48 |
Analysis of SAR Trends:
-
Effect of Alkyl Substitution: Small alkyl substituents on the sulfonamide nitrogen (compounds 1b and 1c ) show a modest improvement in potency against both isoforms compared to the unsubstituted parent compound (1a ).
-
Aromatic Substitution: The introduction of a phenyl ring (1d ) significantly enhances potency against both hCA II and hCA IX. This suggests that the phenyl group may be involved in favorable hydrophobic or π-π stacking interactions within the enzyme's active site.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups, such as fluorine (1e ) and chlorine (1f ), on the para-position of the phenyl ring further increase inhibitory activity. This could be due to electronic effects that enhance the binding affinity or by making additional favorable contacts with the enzyme.
-
Electron-Donating Groups: An electron-donating group like methoxy (1g ) leads to a slight decrease in potency compared to the unsubstituted phenyl derivative, indicating that electron-withdrawing character in this position is beneficial for activity.
-
Selectivity: While the synthesized compounds show good potency, they are more potent against the tumor-associated hCA IX isoform. However, the standard drug, Acetazolamide, demonstrates greater selectivity for hCA II in this hypothetical dataset. Further optimization of the R group would be necessary to improve selectivity for hCA IX.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel enzyme inhibitors. The unique combination of the sulfonamide moiety and the cyclopropyl group provides a robust platform for developing potent, selective, and metabolically stable therapeutic candidates. The protocols and strategies outlined in this application note offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Through systematic synthesis, rigorous biochemical evaluation, and insightful SAR analysis, the 4-cyclopropylbenzenesulfonyl moiety can be effectively utilized to generate the next generation of innovative enzyme inhibitors.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unime.it [iris.unime.it]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Substituted 4-Cyclopropylbenzenesulfonamides from Primary and Secondary Amines
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 4-cyclopropylbenzenesulfonamides.
Prepared by: Gemini, Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] 4-Cyclopropylbenzene-1-sulfonyl chloride is a valuable synthetic building block that introduces a unique lipophilic and conformationally constrained cyclopropyl moiety, which can enhance binding affinity and metabolic stability in drug candidates.[3] This document provides a comprehensive guide to the reaction of this compound with primary and secondary amines. It details the underlying reaction mechanisms, provides field-proven laboratory protocols, and explains the critical experimental parameters necessary for successful synthesis and purification.
Core Principles: The Sulfonylation Reaction Mechanism
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via a well-established mechanism where the amine acts as the nucleophile.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the highly electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, either a tertiary amine like triethylamine or the amine reactant itself, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and a hydrochloride salt.[5]
The fundamental difference in reactivity and subsequent product characteristics between primary and secondary amines forms the basis of the classic Hinsberg test, a principle that is critically important for the purification strategy.[6][7]
-
Primary Amines: React to form N-mono-substituted sulfonamides. The resulting product has an acidic proton remaining on the nitrogen atom. This proton can be readily removed by a strong base (e.g., aqueous NaOH), forming a water-soluble sodium salt.[6] This property is exploited during workup to separate the product from non-acidic impurities.
-
Secondary Amines: React to form N,N-di-substituted sulfonamides. This product has no remaining proton on the nitrogen atom and is therefore not acidic. It will not dissolve in aqueous alkali solutions.[6][8]
Tertiary amines generally do not form stable sulfonamides as they lack a proton on the nitrogen to be removed in the final step.[9]
Caption: Reaction mechanism for primary and secondary amines.
Critical Experimental Parameters & Best Practices
The success of the sulfonylation reaction hinges on the careful control of several key parameters.
-
Reagent Quality: this compound is moisture-sensitive.[10] Exposure to atmospheric moisture will hydrolyze it to the unreactive 4-cyclopropylbenzenesulfonic acid. Ensure the reagent is stored in a desiccator and handled under anhydrous conditions where possible. The amine should be free of impurities, particularly water.
-
Choice of Base: A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1][5]
-
Pyridine/Triethylamine: Often used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They act as both a base and sometimes as a nucleophilic catalyst. A slight excess (1.1-1.5 equivalents) is typically used.
-
Aqueous Base (NaOH/KOH): Known as Schotten-Baumann conditions, this method is effective, especially for simple amines.[11] The reaction is often biphasic, and vigorous stirring is essential.
-
-
Solvent Selection: Aprotic solvents such as DCM, THF, or acetonitrile are commonly employed as they do not react with the sulfonyl chloride. Pyridine can serve as both the base and the solvent.
-
Temperature Control: The reaction is often highly exothermic. It is standard practice to add the sulfonyl chloride to the amine solution at a reduced temperature (0 °C) to control the reaction rate and prevent side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
-
Stoichiometry: The sulfonyl chloride is typically the limiting reagent. A slight excess of the amine (1.0-1.2 equivalents) can be used to ensure all the sulfonyl chloride is consumed. The base should be present in at least a stoichiometric amount relative to the sulfonyl chloride.
Standardized Laboratory Protocols
The following protocols are designed to be robust and adaptable for a range of primary and secondary amines.
Caption: Standard workflow for sulfonamide synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: this compound is corrosive and reacts with moisture to release HCl gas.[10] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. It is incompatible with strong oxidizing agents and strong bases.[10]
Protocol A: Reaction with a Primary Amine (e.g., Aniline)
This protocol details the synthesis of N-phenyl-4-cyclopropylbenzenesulfonamide.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and dichloromethane (approx. 0.2 M concentration).
-
Add Base: Add pyridine (2.0 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup - Key Step:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine and aniline.
-
Crucially, extract the organic layer with 1 M NaOH (2x). The desired N-substituted sulfonamide product will deprotonate and move into the aqueous basic layer.[6]
-
Separate the layers and combine the aqueous basic extracts. The original organic layer can be discarded (contains neutral impurities).
-
-
Product Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the aqueous layer with concentrated HCl until the pH is ~1-2.
-
The N-phenyl-4-cyclopropylbenzenesulfonamide will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol B: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 4-((4-cyclopropylphenyl)sulfonyl)morpholine.
Materials:
-
Morpholine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq), triethylamine (1.5 eq), and dichloromethane (approx. 0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress with TLC.
-
Workup - Key Step:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess morpholine and triethylamine.
-
Wash with saturated NaHCO₃ solution (1x) to remove any residual acid.
-
Wash with brine (1x).
-
Note: The product, being a secondary sulfonamide, is not acidic and remains in the organic layer throughout the washes.[7]
-
-
Product Isolation:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.
-
Data Summary and Interpretation
The choice of primary versus secondary amine dictates the entire purification strategy. The table below summarizes the key differences.
| Feature | Reaction with Primary Amine | Reaction with Secondary Amine |
| Product Type | N-Substituted Sulfonamide | N,N-Disubstituted Sulfonamide |
| N-H Proton | Present and Acidic | Absent |
| Solubility in aq. NaOH | Soluble (forms a salt)[6] | Insoluble[6] |
| Workup Strategy | Acid/Base Extraction | Standard Liquid-Liquid Extraction |
| Purification Method | Precipitation via acidification | Recrystallization or Chromatography |
Characterization: Successful synthesis can be confirmed using standard analytical techniques. For the primary sulfonamide, expect to see a characteristic N-H stretch in the IR spectrum (around 3250 cm⁻¹) and a broad singlet in the ¹H NMR spectrum, which disappears upon D₂O exchange. For the secondary sulfonamide, these signals will be absent.
References
- 1. cbijournal.com [cbijournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 8. scribd.com [scribd.com]
- 9. ck12.org [ck12.org]
- 10. fishersci.com [fishersci.com]
- 11. scilit.com [scilit.com]
Application Notes & Protocols: Nucleophilic Substitution on 4-Cyclopropylbenzene-1-sulfonyl chloride for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of the Cyclopropyl-Aryl Sulfonamide Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group remains a privileged scaffold. It is a cornerstone of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The compound 4-Cyclopropylbenzene-1-sulfonyl chloride serves as a highly valuable and versatile building block for accessing novel sulfonamide and sulfonate ester derivatives.[2] The cyclopropyl moiety, in particular, is of great interest to drug development professionals as it can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of the final compound.
These application notes provide a comprehensive technical guide for researchers and scientists on performing nucleophilic substitution reactions using this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, and outline a self-validating framework for ensuring the integrity and purity of the synthesized compounds.
Mechanistic Principles: The Reaction at the Sulfonyl Center
The reactivity of this compound is dominated by the highly electrophilic nature of the tetracoordinate sulfur atom.[2] This electrophilicity is a direct result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfonyl center a prime target for attack by a wide range of nucleophiles.
The most common reaction, the formation of a sulfonamide with a primary or secondary amine, is generally understood to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism.[3][4] In this pathway, the nitrogen atom of the amine directly attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently displaced as the leaving group, and a proton is lost from the nitrogen to form the stable sulfonamide bond.[5] While an alternative stepwise addition-elimination mechanism involving a pentacoordinate intermediate is possible, the direct displacement pathway is widely supported for most amine nucleophiles.[3][6]
Experimental Protocols
The following protocols are designed to be robust and reproducible. The synthesis of a sulfonamide is presented as the primary example, followed by adaptations for other nucleophiles.
Core Protocol: Synthesis of N-Substituted-4-cyclopropylbenzenesulfonamide
This procedure details the reaction of this compound with a generic primary or secondary amine.
A. Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
B. Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Causality Note: Flame-drying and an inert atmosphere are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture, which would form the unreactive sulfonic acid.
-
-
Base Addition & Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq).
-
Causality Note: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate, prevent the formation of side products, and ensure safe addition of the sulfonyl chloride.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine/base mixture over 15-20 minutes using an addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 6-18 hours.
-
Causality Note: The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) to determine the point of completion (disappearance of the limiting reagent, the sulfonyl chloride).[5]
-
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the entire mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2x). This step removes the excess pyridine or triethylamine by converting it into its water-soluble hydrochloride salt.[5]
-
Wash with water (1x).
-
Wash with saturated NaHCO₃ solution (1x). This neutralizes any remaining HCl from the previous wash.[5]
-
Wash with brine (1x). This removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide.[5][7]
Data Summary: Adapting Protocols for Various Nucleophiles
The general protocol can be adapted for other nucleophiles. The key parameters are summarized below.
| Nucleophile Class | Example | Base | Typical Conditions | Product |
| Primary/Secondary Amines | Benzylamine, Dibutylamine | Pyridine, Triethylamine | DCM, 0 °C to RT, 6-18h | Sulfonamide |
| Alcohols | Methanol, Phenol | Pyridine (non-nucleophilic) | DCM, 0 °C to RT, 12-24h | Sulfonate Ester |
| Thiols | Thiophenol | Triethylamine | Aprotic Solvent (e.g., THF, DCM) | Thiosulfonate |
Causality Note for Alcohols: When reacting with alcohols to form sulfonate esters, pyridine is a preferred base over more nucleophilic amines like triethylamine. Pyridine acts as a nucleophilic catalyst, activating the sulfonyl chloride, while also serving as the acid scavenger.[8] This avoids competition between the alcohol and the base as the primary nucleophile.[9]
Trustworthiness: A Self-Validating Experimental System
To ensure the scientific integrity of the results, the protocol must be self-validating. This is achieved through rigorous in-process monitoring and comprehensive final product analysis.
-
In-Process Control (TLC): Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a silica plate, one can visualize the consumption of the this compound and the formation of the new, typically more polar, sulfonamide product. The reaction is deemed complete when the starting sulfonyl chloride spot is no longer visible.[10]
-
Purification for Purity: No reaction proceeds with 100% conversion to a single product. Therefore, purification is a critical validation step.
-
Flash Column Chromatography: Separates the desired product from unreacted starting materials, the base, and any side products based on polarity.
-
Recrystallization: An excellent method for purifying solid products to a high degree, removing trace impurities.[7]
-
-
Structural Confirmation & Purity Assessment: The identity and purity of the final compound must be unequivocally confirmed using standard analytical techniques.[5][10]
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information, confirming the presence of the cyclopropyl group, the aromatic ring substitution pattern, and the successful incorporation of the nucleophile's backbone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized compound and provides a highly sensitive assessment of its purity. The purity can be determined by the relative area of the product peak versus any impurity peaks in the chromatogram.[10]
-
By integrating these checks, the researcher can be confident in the identity, purity, and yield of the final product, ensuring the trustworthiness of the experimental outcome.
References
- 1. cbijournal.com [cbijournal.com]
- 2. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Cyclopropylbenzene-1-sulfonyl chloride as a Strategic Reagent in Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-cyclopropylbenzene-1-sulfonyl chloride. We will delve into its applications, mechanistic rationale, and detailed protocols for its use as a key building block in modern organic synthesis, with a particular focus on medicinal chemistry.
Introduction: The Strategic Value of a Bifunctional Reagent
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their high electrophilicity at the sulfur atom, which makes them exceptional intermediates for constructing a wide array of organic compounds.[1][2] Their most prominent role is in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[1] The resulting sulfonamide linkage is a critical functional group in a multitude of pharmaceuticals, including antibacterial, diuretic, and hypoglycemic agents, making sulfonyl chlorides indispensable tools in drug discovery.[1][2]
This compound combines this reactive sulfonyl chloride group with a cyclopropylbenzene scaffold. The cyclopropyl moiety is a highly sought-after architectural element in medicinal chemistry.[3] Its unique stereoelectronic properties, stemming from inherent ring strain, provide several advantages:
-
Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.[3]
-
Improved Potency and Selectivity: The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to more favorable and specific interactions with biological targets.[3]
-
Modulation of Physicochemical Properties: The group can act as a bioisostere for other functionalities, like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and solubility.[3]
Therefore, this compound serves as a valuable reagent for introducing the 4-cyclopropylphenylsulfonyl moiety into target molecules, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.[1]
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂S | [1] |
| Molecular Weight | 216.68 g/mol | [1] |
| CAS Number | 167404-32-2 | [1] |
| Appearance | Anticipated to be a solid at room temperature. | [4] |
| InChI Key | QCHUBTJEGZWBFJ-UHFFFAOYSA-N | [1] |
Safety and Handling:
-
Like other sulfonyl chlorides, this reagent is corrosive and moisture-sensitive. It will react with water, including atmospheric moisture, to release hydrochloric acid (HCl).[4] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
The electrophilic nature of the sulfonyl chloride allows it to react readily with a wide range of nucleophiles, including amines and alcohols.[4]
Core Application: Synthesis of Aryl- and Alkylsulfonamides
The primary application of this compound is the synthesis of N-substituted-4-cyclopropylbenzenesulfonamides. This reaction is robust, generally high-yielding, and provides a reliable method for linking molecular fragments.[1]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack by the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Sulfonamide Synthesis Yields with 4-Cyclopropylbenzene-1-sulfonyl chloride
Welcome to our dedicated technical support hub for scientists, researchers, and professionals in drug development. This comprehensive guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides, with a specific focus on reactions involving 4-Cyclopropylbenzene-1-sulfonyl chloride. Our goal is to empower you with the knowledge to optimize your reaction conditions and significantly improve your yields.
Introduction to Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of pharmaceuticals.[1][2] The most classic and widely adopted method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][5] While seemingly straightforward, this reaction can be prone to various issues that lead to diminished yields. This guide will walk you through the most common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for sulfonamide synthesis using this compound?
A1: The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base, such as pyridine or triethylamine, is added to scavenge the HCl.[1]
Diagram of the general reaction scheme:
Caption: General Sulfonamide Synthesis Pathway.
Q2: What are the most critical initial checks if I'm experiencing low yield?
A2: When faced with a low-yield sulfonamide synthesis, a systematic check of your reagents and reaction setup is the first crucial step.[6][7]
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can impede the desired reaction.[6]
-
This compound: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[5][6] It is best to use a freshly opened bottle or purify the sulfonyl chloride if it has been stored for an extended period.
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[5][6]
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[6]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully verify the molar ratios of your reactants. A good starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[6]
-
Temperature: These reactions are often conducted at temperatures ranging from 0 °C to room temperature. If the reaction is slow, gentle heating might be beneficial; however, excessive heat can encourage side reactions.[6]
-
Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the degradation of reagents by moisture and oxygen from the air.[6]
-
Q3: What are the common side reactions that can lower my yield?
A3: Several side reactions can compete with the desired sulfonamide formation:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this compound readily reacts with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[5][6] This is often the primary cause of low yields.
-
Di-sulfonylation of Primary Amines: Primary amines possess two N-H bonds. Under certain conditions, both can react with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.[5]
-
Reaction with Solvent: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[5]
In-Depth Troubleshooting Guides
Problem 1: Low to No Product Formation
If you observe very little or no formation of your desired sulfonamide, it is essential to systematically troubleshoot the potential causes.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Inactive this compound: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[5][6] This hydrolysis converts the reactive sulfonyl chloride into an unreactive sulfonic acid. | Use fresh or purified sulfonyl chloride. If you suspect hydrolysis, you can attempt to purify the existing stock by recrystallization or distillation, though using a fresh bottle is often more reliable. Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Low Amine Nucleophilicity: The amine you are using may not be sufficiently nucleophilic to react efficiently with the sulfonyl chloride, especially if it has electron-withdrawing groups. | Increase the reaction temperature or use a more forcing solvent. Gently heating the reaction mixture can provide the necessary activation energy. Solvents with higher boiling points like DMF or THF can be considered. Protocol: Set up the reaction at room temperature and monitor by TLC or LC-MS. If no reaction is observed after a few hours, gradually increase the temperature to 40-60 °C and continue monitoring. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | Carefully re-calculate and measure the molar equivalents of the amine, sulfonyl chloride, and base. Protocol: A common starting point is to use a slight excess of the amine (1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent) and 1.2-1.5 equivalents of the base.[8] |
Problem 2: Presence of a Significant Amount of a Polar Byproduct (Likely Sulfonic Acid)
The appearance of a highly polar spot on your TLC plate that doesn't correspond to your starting materials or product is often indicative of sulfonic acid formation.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Water in the Reaction Mixture: The presence of even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[5] | Ensure rigorously anhydrous conditions. Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas. Use fresh, high-purity reagents. |
| Moisture-Contaminated Reagents: The amine, solvent, or base may contain dissolved water. | Dry all reagents before use. Protocol: Solvents can be dried using appropriate drying agents (e.g., molecular sieves). Liquid amines and bases can be distilled from a drying agent like calcium hydride. Solid amines can be dried in a vacuum oven. |
Problem 3: Formation of a Less Polar Byproduct (Potential Di-sulfonylation)
When using a primary amine, the formation of a less polar byproduct on TLC can suggest di-sulfonylation.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Excess Sulfonyl Chloride: Using too much sulfonyl chloride can drive the reaction towards the formation of the di-sulfonylated product.[5] | Use a 1:1 ratio or a slight excess of the amine to the sulfonyl chloride. Protocol: Carefully control the stoichiometry, using 1.0 equivalent of the sulfonyl chloride and 1.05-1.1 equivalents of the amine. |
| High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation reaction.[5] | Perform the reaction at a lower temperature. Protocol: Conduct the reaction at 0 °C to room temperature. Add the sulfonyl chloride solution dropwise to the cooled amine solution to maintain a low concentration of the sulfonyl chloride at any given time.[8] |
| Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the initial mono-sulfonamide has formed can lead to the second sulfonylation. | Monitor the reaction closely and quench it once the starting amine is consumed. Protocol: Use TLC or HPLC to monitor the disappearance of the starting amine. Once the amine is no longer visible, proceed with the workup to prevent further reaction.[5] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.05 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, to achieve a ~0.1 M concentration).[5][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[8]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[5]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC or LC-MS until the starting amine has been completely consumed (typically 2-24 hours).[5]
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.[9]
-
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1.05:1 to 1.1:1 | A slight excess of the amine helps to ensure complete consumption of the limiting sulfonyl chloride and can suppress di-sulfonylation.[8] |
| Base Equivalents | 1.1 - 1.5 | Sufficient base is required to neutralize the HCl byproduct, driving the reaction to completion.[6] |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and minimize side reactions.[8] |
| Solvent | Anhydrous DCM, THF, ACN | Aprotic solvents are necessary to prevent hydrolysis of the sulfonyl chloride.[8] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sulfonamide yield.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. frontiersrj.com [frontiersrj.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Cyclopropylbenzene-1-sulfonyl Chloride by Recrystallization
Welcome to the technical support center for the purification of 4-cyclopropylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the recrystallization of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions to overcome common hurdles in the recrystallization of this compound.
Problem 1: The product oils out instead of crystallizing.
-
Possible Causes:
-
High Impurity Levels: The presence of significant impurities can disrupt the formation of a crystal lattice, leading to an oily product.[1]
-
Low Melting Point: The compound may be precipitating from a concentrated solution at a temperature above its melting point.[2]
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for inducing crystallization of this specific compound.
-
-
Solutions:
-
Purity Assessment: Before recrystallization, assess the purity of the crude material. If it is highly impure, consider a preliminary purification step like flash chromatography.[1][3]
-
Solvent Adjustment: Add more solvent to the hot solution to ensure the compound precipitates at a lower temperature, below its melting point.[2]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.[2]
-
Seeding: Introduce a small, pure crystal of this compound to the cooled solution to initiate crystallization.
-
-
Solvent Screening: Experiment with different solvent systems. A good starting point for sulfonyl chlorides is a nonpolar solvent like hexanes or petroleum ether, often in combination with a slightly more polar solvent like ethyl acetate or tetrahydrofuran.[3][4]
-
Problem 2: The recrystallized product has a low melting point and appears impure by NMR.
-
Possible Causes:
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[5][6][7] This is a common impurity that can lower the melting point.
-
Incomplete Removal of Starting Materials: If the preceding synthesis was incomplete, unreacted starting materials may co-crystallize with the product.
-
Solvent Occlusion: Solvent molecules can become trapped within the crystal lattice, leading to an impure product.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the recrystallization. Handle the compound quickly to minimize exposure to atmospheric moisture.[5][8]
-
Purity Analysis: Use analytical techniques like NMR or GC-MS to identify the impurities.[9] Knowing the identity of the impurity can help in selecting a more appropriate purification method. For instance, the sulfonic acid byproduct is significantly more polar and can often be removed by an aqueous wash of an organic solution of the crude product before recrystallization.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals that are more likely to trap solvent.[1]
-
Washing and Drying: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities. Dry the crystals thoroughly under vacuum to remove residual solvent.
-
Problem 3: Significant product loss during recrystallization.
-
Possible Causes:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[2]
-
Premature Crystallization: The product may crystallize in the filter funnel during hot filtration if the solution cools too quickly.[2]
-
Product Solubility in Wash Solvent: Washing the crystals with a solvent in which the product has high solubility will lead to product loss.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Prevent Premature Crystallization:
-
Use a pre-heated filter funnel for hot filtration.
-
Add a slight excess of solvent before hot filtration and then evaporate the excess solvent before allowing the solution to cool and crystallize.[2]
-
-
Appropriate Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. The wash solvent should be one in which the product has low solubility at low temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, a good starting point is a binary solvent system consisting of a nonpolar solvent and a slightly more polar solvent.[4] Common and effective systems for sulfonyl chlorides include:
The ideal solvent system is one in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How can I confirm the purity of my recrystallized this compound?
A2: Several analytical methods can be used to assess purity:
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[9]
-
Elemental Analysis: Provides the percentage composition of elements, which can be compared to the theoretical values for the pure compound.[9]
Q3: What are the key safety precautions when handling this compound?
A3: this compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[11][12][13] It is crucial to take the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Fume Hood: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling its vapors.[8]
-
Moisture Avoidance: Keep the compound away from water and moisture to prevent hydrolysis and the release of corrosive hydrochloric acid.[8][11] Store in a tightly sealed container in a dry environment.[12][13]
-
Disposal: Dispose of any waste containing the sulfonyl chloride according to your institution's hazardous waste guidelines.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization of this compound
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., hexanes/ethyl acetate mixture).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved.[1] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
-
Analysis: Determine the melting point and obtain an NMR spectrum to confirm the purity of the final product.
Data Presentation
| Solvent System | Typical Ratio (v/v) | Observations |
| Hexanes / Ethyl Acetate | 9:1 to 4:1 | Good for inducing crystallization, allows for fine-tuning of polarity. |
| Hexanes / Tetrahydrofuran | 4:1 | Effective for removing non-polar impurities.[3] |
| Petroleum Ether | N/A | Often used for sulfonyl chlorides, good for removing polar impurities.[10] |
IV. Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization issues.
V. References
-
Benchchem. (n.d.). This compound | 167404-32-2. Retrieved from --INVALID-LINK--
-
S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. Retrieved from --INVALID-LINK--
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from --INVALID-LINK--
-
CymitQuimica. (2024, February 9). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913–928. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from --INVALID-LINK--
-
Reddit. (2024, June 12). Help with recrystallization for a tosylate. Retrieved from --INVALID-LINK--
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonamides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Tosyl chloride. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 9). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. rsc.org [rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Cyclopropylbenzene-1-sulfonyl chloride Sulfonylation
Welcome to the technical support center for sulfonylation reactions utilizing 4-Cyclopropylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and optimize your synthetic outcomes.
Introduction to Sulfonylation with this compound
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of a diverse range of sulfonamides. These products are of significant interest in medicinal chemistry and materials science. While a robust reaction, success hinges on understanding and controlling potential side reactions. This guide will address the most common issues encountered during this sulfonylation: hydrolysis of the sulfonyl chloride, polysulfonylation, and side reactions involving the cyclopropyl moiety.
Common Side Reactions and Troubleshooting
Below is a summary of the most frequently observed side reactions, their causes, and preventative measures. Following the table, you will find detailed troubleshooting guides in a question-and-answer format.
| Side Reaction | Cause | Prevention | Identification |
| Hydrolysis | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents; perform under an inert atmosphere.[1][2] | Appearance of a water-soluble sulfonic acid byproduct, often visible as a baseline spot on TLC or a distinct peak in LCMS. |
| Polysulfonylation | Use of a strong base or high temperatures with primary amines or other nucleophiles with multiple reactive sites. | Slow, controlled addition of the sulfonyl chloride; use of a sterically hindered base. | Appearance of a higher molecular weight byproduct in LCMS, corresponding to the addition of two sulfonyl groups. |
| Cyclopropyl Ring Opening | Harsh acidic conditions or the presence of strong electrophiles (e.g., excess chlorosulfonic acid during synthesis of the starting material).[3] | Use of mild reaction conditions; careful purification of the starting sulfonyl chloride. | Complex mixture of byproducts in NMR and LCMS, potentially with loss of the characteristic cyclopropyl signals. |
Troubleshooting Guides & FAQs
Issue 1: Hydrolysis of this compound
Q1: I am observing a significant amount of a polar, water-soluble impurity in my reaction mixture, which I suspect is the corresponding sulfonic acid. How can I prevent its formation and remove it from my product?
A1: The formation of 4-cyclopropylbenzenesulfonic acid is a common issue arising from the hydrolysis of the sulfonyl chloride.[1][2] Here’s a systematic approach to address this:
Prevention:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven prior to use.
-
Ensure your amine and base are anhydrous. Tertiary amine bases like triethylamine should be distilled from a suitable drying agent (e.g., calcium hydride).
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
-
Controlled Quenching: Quench the reaction by slowly adding it to ice-cold water. This rapid cooling and dilution can minimize hydrolysis of any remaining unreacted sulfonyl chloride.[1] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[4][5]
Removal:
-
Aqueous Workup: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic sulfonic acid, forming the corresponding sulfonate salt, which will be extracted into the aqueous layer. Follow this with a brine wash to remove residual water from the organic layer.
-
Acidic Wash: For crude liquid products, scrubbing with a dilute aqueous solution of hydrochloric acid can effectively extract the more water-soluble sulfonic acid.[1]
-
Chromatography: If the sulfonic acid impurity persists, it can typically be removed by silica gel chromatography. The sulfonic acid is highly polar and will adhere strongly to the silica, allowing for the elution of the less polar sulfonamide product.
Issue 2: Polysulfonylation
Q2: My reaction with a primary amine is yielding a significant amount of a higher molecular weight byproduct. I suspect this is the result of double sulfonylation. How can I favor the formation of the monosulfonated product?
A2: Polysulfonylation, or the formation of a bis-sulfonamide, can occur when a primary amine is deprotonated after the initial sulfonylation, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
Prevention:
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Choice of Base: A sterically hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can be less effective at deprotonating the initially formed sulfonamide, thus reducing the rate of the second sulfonylation.
Troubleshooting Workflow for Polysulfonylation:
Caption: Troubleshooting workflow for minimizing polysulfonylation.
Issue 3: Cyclopropyl Ring Integrity
Q3: I am concerned about the stability of the cyclopropyl group under my reaction conditions. What are the signs of ring-opening, and how can I avoid it?
A3: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles.[3] While generally stable under standard sulfonylation conditions, it is a possibility to be aware of.
Signs of Ring Opening:
-
A complex mixture of unexpected products observed by TLC, LCMS, or NMR.
-
The disappearance of the characteristic high-field signals of the cyclopropyl protons in the 1H NMR spectrum.
Prevention:
-
Purity of Starting Material: Ensure the this compound is of high purity and free from strong acidic impurities like chlorosulfonic acid, which may be a remnant from its synthesis. If in doubt, the sulfonyl chloride can be purified by distillation or recrystallization.
-
Mild Reaction Conditions:
-
Avoid the use of strong Lewis or Brønsted acids as additives.
-
Maintain a neutral or slightly basic pH during the reaction and workup.
-
-
Avoid Radical Initiators: Do not use radical initiators or expose the reaction to high temperatures or UV light, as the cyclopropylmethyl radical can undergo rapid ring-opening.[3]
Reaction Mechanism: Sulfonamide Formation
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: Monitoring the Reaction by TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Spot the starting amine, the sulfonyl chloride, and the reaction mixture on the plate.
-
Elution: A common solvent system is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v). The optimal ratio will depend on the polarity of your amine and product.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The sulfonamide product should have an Rf value between that of the starting materials.
Protocol 2: General Workup Procedure
-
Quench: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washes: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove excess amine and base)
-
Saturated NaHCO3 (to remove any sulfonic acid byproduct)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
stability and long-term storage conditions for 4-Cyclopropylbenzene-1-sulfonyl chloride
Technical Support Center: 4-Cyclopropylbenzene-1-sulfonyl chloride
Introduction
This compound (CAS No. 167404-32-2) is a valuable reagent in medicinal chemistry and organic synthesis, prized for its role in creating sulfonamides and sulfonate esters.[1] The cyclopropyl moiety is a key bioisostere, often introduced to modulate the physicochemical properties of drug candidates, such as metabolic stability and potency.[1] However, the reactivity that makes this compound so useful—a highly electrophilic sulfur center—also renders it susceptible to degradation if not handled and stored correctly.[1]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for the stable storage and effective use of this compound, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A: The primary degradation pathway is hydrolysis. The sulfonyl chloride functional group (R-SO₂Cl) is highly reactive towards nucleophiles, with water being a common and potent reactant.[1][2] Contact with atmospheric or solvent moisture leads to the rapid and irreversible formation of the corresponding 4-cyclopropylbenzenesulfonic acid. This sulfonic acid is typically unreactive in subsequent sulfonylation reactions, leading to failed experiments and low yields.[3]
Q2: What are the ideal long-term storage conditions?
A: For optimal long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] Many suppliers recommend storage under an inert gas atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[5][6] Refrigeration is recommended, often at temperatures between 2-8°C. One supplier specifies storage at room temperature but sealed in a dry environment.[7] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Q3: The material is a low-melting solid or liquid. How does this affect storage?
A: The reported melting point is in the range of room temperature, which means it may exist as a liquid, a solid, or a partially frozen mixture depending on the ambient temperature. This physical state does not inherently affect its chemical stability, but it can impact handling. If it is solid, it may be easier to weigh, but care must be taken to prevent moisture condensation on cold surfaces when removing it from refrigerated storage.
Q4: Can I store this reagent in a standard laboratory freezer (-20°C)?
A: While colder temperatures generally slow decomposition, storing at -20°C can introduce a significant risk of moisture condensation. When the cold container is opened in a humid laboratory environment, atmospheric water will readily condense on the compound and container surfaces, leading to rapid hydrolysis. If freezer storage is necessary, the container must be allowed to equilibrate to room temperature completely in a desiccator before opening.
Q5: What materials are incompatible with this compound?
A: In addition to water, this compound is incompatible with strong oxidizing agents, bases, and alcohols.[6] Amines are also reactive and should not be stored nearby.[2] Reactions with these substances are often vigorous and can compromise the integrity of the reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: My sulfonylation reaction with an amine/alcohol is giving very low or no yield.
-
Potential Cause A: Degraded Sulfonyl Chloride. The most likely culprit is that the this compound has hydrolyzed to 4-cyclopropylbenzenesulfonic acid due to improper storage or handling.
-
Solution: Before starting your reaction, consider running a quick quality check. A simple method is to carefully add a small drop of the sulfonyl chloride to a vial of cold water. Active sulfonyl chloride will have low solubility and may appear as an oil or solid that slowly hydrolyzes.[8] If the material readily dissolves, it has likely already converted to the more soluble sulfonic acid. Always use a freshly opened bottle or a properly stored aliquot for critical reactions.
-
-
Potential Cause B: Wet Solvents or Reagents. The presence of moisture in your reaction solvent (e.g., DCM, THF) or on your glassware will consume the sulfonyl chloride before it can react with your substrate.
-
Solution: Use freshly dried, anhydrous solvents from a solvent purification system or a recently opened bottle of anhydrous solvent. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Dry amine or alcohol substrates if they are known to be hygroscopic.
-
-
Potential Cause C: Inadequate Base. Sulfonylation reactions produce one equivalent of HCl, which can protonate your amine nucleophile, rendering it unreactive.[2]
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, DIPEA) to scavenge the HCl produced. For less nucleophilic amines or alcohols, a stronger base or catalyst like DMAP may be required.[9]
-
Problem 2: The reagent has turned cloudy, discolored, or appears to have solidified unexpectedly.
-
Potential Cause: This often indicates decomposition. The formation of solid 4-cyclopropylbenzenesulfonic acid hydrate or other byproducts can change the appearance of the material.
-
Solution: It is safest to discard the reagent according to local regulations.[6] Using compromised material will lead to unreliable and unrepeatable results. To prevent this, aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk supply to the laboratory environment.
-
Data Summary: Storage & Properties
| Parameter | Recommended Value / Information | Source(s) |
| Storage Temperature | Cool, dry place. Room temperature or refrigerated. | [4][6][7] |
| Atmosphere | Store under inert gas (Nitrogen or Argon recommended). | [5][6] |
| Incompatible Materials | Water, strong oxidizing agents, bases, alcohols, amines. | [2][6] |
| Primary Hazard | Causes severe skin burns and eye damage. Reacts with water. | [5][10] |
| Hydrolysis Product | 4-Cyclopropylbenzenesulfonic acid | [2] |
| Physical State | Liquid or low-melting solid |
Experimental Protocol: Handling & Aliquoting
This protocol describes the best practice for handling and preparing single-use aliquots of this compound to ensure long-term stability.
Materials:
-
Stock bottle of this compound
-
Dry, oven-dried glass vials with PTFE-lined screw caps
-
Inert gas source (Argon or Nitrogen) with manifold
-
Dry syringes and needles
-
Desiccator
Procedure:
-
Preparation: Place the required number of vials and caps in a laboratory oven (>100°C) for at least 4 hours. Transfer them to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inerting Vials: Once cool, move the vials to a glove box or use a manifold to flush them with a gentle stream of inert gas for several minutes to displace all air and moisture. Seal the vials with their caps.
-
Equilibrate Reagent: If the stock bottle of sulfonyl chloride was refrigerated, place it in a desiccator at room temperature for at least 1 hour to prevent moisture condensation upon opening.
-
Dispensing: In a fume hood, carefully open the stock bottle. Using a clean, dry syringe, quickly withdraw the desired amount of the reagent. For a solid, a dry spatula may be used, but this should be done under a positive pressure of inert gas to minimize air exposure.
-
Aliquoting: Uncap an inerted vial and quickly dispense the reagent. Immediately re-flush the vial headspace with inert gas and securely tighten the cap.
-
Sealing and Storage: For extra protection, wrap the cap and neck of the vial with Parafilm®. Label the vial clearly with the compound name, date, and amount. Store the aliquots in a desiccator in a cool, dark place as recommended by the supplier.
-
Cleanup: Quench the syringe, needle, and any residual material by rinsing with a suitable solvent (e.g., dichloromethane) followed by careful, slow addition to a basic solution (e.g., saturated sodium bicarbonate) to neutralize the reactive sulfonyl chloride and resulting acids.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered when using this compound.
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. aksci.com [aksci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - CAS:167404-32-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing Reaction Temperature for 4-Cyclopropylbenzene-1-sulfonyl Chloride Couplings
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-cyclopropylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for Suzuki-Miyaura and Heck couplings. Our focus is to elucidate the critical role of reaction temperature in achieving high yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in couplings with this compound?
Temperature is a pivotal factor for several reasons. Firstly, the oxidative addition of the sulfonyl chloride to the palladium catalyst is often the rate-determining step and is highly temperature-dependent.[1] Secondly, the stability of the cyclopropyl ring can be compromised at excessive temperatures, leading to ring-opening side products.[2][3] Finally, temperature influences catalyst stability, reaction kinetics, and the prevalence of side reactions such as desulfonylation.[4]
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling. What is the likely cause related to temperature?
Low yields are frequently attributed to insufficient temperature. The C-S bond in sulfonyl chlorides is less reactive than C-Br or C-I bonds, necessitating higher temperatures to facilitate oxidative addition to the Pd(0) catalyst.[5] If the temperature is too low, the catalytic cycle may not initiate or proceed at a practical rate. One study noted that lowering the temperature in a Suzuki-Miyaura coupling of a sulfonyl chloride led to decreased yields.[6] Conversely, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.
Q3: What are the typical temperature ranges for Suzuki-Miyaura and Heck couplings with this substrate?
For Suzuki-Miyaura couplings of aryl sulfonyl chlorides, temperatures often range from 80 °C to 150 °C.[6][7] Some microwave-assisted protocols have found 150 °C to be optimal.[6] For Heck reactions, temperatures can vary but are often in a similar or slightly higher range, for instance, 120 °C was used in the original Mizoroki-Heck reaction.[8] It is crucial to perform optimization experiments for your specific substrate and catalyst system.
Q4: Can the cyclopropyl group's stability be an issue at elevated temperatures?
Yes, while the cyclopropyl group is a robust structural motif, it can undergo thermal rearrangement or ring-opening, especially in the presence of transition metals.[2][9] It is important to carefully control the reaction temperature to preserve the integrity of the cyclopropyl moiety. Monitoring the reaction for byproducts with opened cyclopropane rings is advisable.
Q5: How does temperature influence the choice of catalyst and ligand?
The thermal stability of the catalyst system is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to form highly active and thermally stable monoligated palladium catalysts that can facilitate the challenging oxidative addition of sulfonyl chlorides.[10][11][12] The choice of ligand can significantly impact the required reaction temperature. Some modern catalyst systems are designed to operate efficiently at lower temperatures.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the coupling reactions of this compound, with a focus on temperature optimization.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Reaction Temperature | The oxidative addition of the C-S bond in this compound to the palladium catalyst is often the slow step and requires sufficient thermal energy.[1] Action: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by TLC, GC, or LC-MS. For Suzuki couplings, a range of 80-120 °C is a good starting point, while some systems may require up to 150 °C.[6][7] |
| Catalyst Inactivity at Operating Temperature | The chosen palladium catalyst or ligand may not be stable or active at the attempted temperature. Action: Switch to a more robust catalyst system. Pre-catalysts that form monoligated Pd(0) species in situ are often more active.[11][12] Consider ligands like RuPhos or Buchwald's biarylphosphine ligands, which have shown effectiveness in sulfonyl chloride couplings.[6] |
| Solvent Boiling Point Too Low | If the optimal reaction temperature is higher than the boiling point of the solvent, the reaction will not reach the required temperature. Action: Select a higher-boiling solvent such as dioxane, toluene, or DMF. Ensure the chosen solvent is compatible with all reaction components. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Desulfonylation of Starting Material | At elevated temperatures, palladium can catalyze the desulfonylation of aryl sulfonyl chlorides, leading to the formation of 4-chlorocyclopropylbenzene or other byproducts.[4] Action: Attempt to lower the reaction temperature. If a lower temperature results in poor conversion, a change in catalyst and ligand may be necessary to find a system that promotes the desired coupling at a lower temperature. |
| Cyclopropyl Ring Opening | High temperatures can promote the isomerization or ring-opening of the cyclopropyl group, particularly in the presence of a transition metal catalyst.[2] Action: Carefully screen a range of lower temperatures. If the desired reaction requires high temperatures, minimize the reaction time. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, especially at higher temperatures. Action: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[13] |
Problem 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Decomposition | The palladium catalyst may not be stable over the required reaction time at the operating temperature, leading to a cessation of catalytic activity. Action: Consider using a more stable precatalyst or ligand. Alternatively, a slow addition of the catalyst over the course of the reaction can sometimes maintain a sufficient concentration of the active species. |
| Insufficient Base Strength at Temperature | The effectiveness of the base can be temperature-dependent. Action: Screen different bases. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[7] Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
III. Experimental Protocols & Workflows
General Protocol for Temperature Screening in Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.
-
Reaction Setup: In an array of reaction vials within a heating block, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Loading: To each vial, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., RuPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water 10:1) to each vial.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Set the heating block to the desired temperatures for each set of vials (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take aliquots from each vial and analyze by LC-MS or GC-MS to determine conversion and byproduct formation.
-
Work-up: Once the optimal time and temperature are identified, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Below is a logical workflow for troubleshooting common issues related to temperature optimization.
Caption: A workflow for troubleshooting temperature-related issues.
IV. Data Summary
Table 1: Influence of Temperature on a Model Suzuki-Miyaura Coupling
The following table summarizes hypothetical results from a temperature screening experiment, illustrating common trends.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) | Desulfonylation Byproduct (%) |
| 60 | 24 | 15 | 10 | <1 |
| 80 | 24 | 65 | 60 | 2 |
| 100 | 12 | 95 | 88 | 5 |
| 120 | 12 | >99 | 85 | 12 |
| 140 | 8 | >99 | 70 | 25 |
Data is illustrative and will vary based on specific reaction conditions.
Catalytic Cycle and Temperature Influence
The temperature primarily affects the oxidative addition and reductive elimination steps of the catalytic cycle.
Caption: Key steps in the Suzuki-Miyaura cycle influenced by temperature.
V. References
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (2025). ResearchGate. --INVALID-LINK--
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction. (2017). ResearchGate. --INVALID-LINK--
-
Heck reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). National Institutes of Health. --INVALID-LINK--
-
Rubin, M., et al. (2004). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. --INVALID-LINK--
-
A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions. (2025). BenchChem. --INVALID-LINK--
-
Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids. (2025). BenchChem. --INVALID-LINK--
-
The chemistry and biology of cyclopropyl compounds. (2013). Burns Group. --INVALID-LINK--
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. --INVALID-LINK--
-
Jana, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. --INVALID-LINK--
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). National Institutes of Health. --INVALID-LINK--
-
A. Student laboratory manual chapter - Suzuki-Miyaura Coupling Reaction. (n.d.). ChemCompute. --INVALID-LINK--
References
- 1. chemcompute.org [chemcompute.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 4-Cyclopropylbenzene-1-sulfonyl chloride
Welcome to the technical support center for 4-Cyclopropylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical solutions to ensure the success of your reactions.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of novel sulfonamides in medicinal chemistry. The incorporation of a cyclopropyl group can offer significant advantages in drug design, including increased metabolic stability and improved binding affinity.[1] However, the unique electronic properties and inherent ring strain of the cyclopropyl moiety, combined with the high reactivity of the sulfonyl chloride group, can present specific experimental challenges. This guide will help you navigate these potential issues.
The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution.[2] This property is crucial during the synthesis of the sulfonyl chloride itself, favoring the formation of the desired para-substituted product.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfonamide formation reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields in sulfonamide synthesis are a common issue. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality:
-
This compound: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding and unreactive 4-cyclopropylbenzenesulfonic acid.[3] It is crucial to use a freshly opened bottle or a properly stored reagent under an inert atmosphere. The presence of the sulfonic acid impurity is a primary suspect in low-yield reactions.
-
Amine: Ensure your amine is pure and dry. Aliphatic amines, in particular, can absorb atmospheric CO₂ to form carbamates, which will not react.
-
Solvent: Anhydrous solvents are critical. Trace amounts of water can lead to the hydrolysis of the sulfonyl chloride.
-
Base: If using a tertiary amine base (e.g., triethylamine, pyridine), ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 to 1:1.1 molar ratio of the amine to the sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base.
-
Temperature: These reactions are typically carried out at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be beneficial, but be cautious as this can promote side reactions.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.
-
Advanced Troubleshooting:
If the initial checks do not resolve the issue, consider the following possibilities:
-
Steric Hindrance: If your amine is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base (e.g., DBU).
-
Competing Self-Condensation: In the presence of a weak base, the amine can act as a base, leading to the formation of a sulfonamide dimer. Ensure a suitable non-nucleophilic base is used in sufficient excess.
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Q2: I suspect my this compound has degraded. How can I confirm this and what are my options?
Degradation of this compound primarily occurs through hydrolysis to 4-cyclopropylbenzenesulfonic acid.
Confirmation of Degradation:
-
IR Spectroscopy: Sulfonyl chlorides show strong characteristic absorption bands for the S=O stretching in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5] The corresponding sulfonic acid will have a very broad O-H stretch from approximately 2500-3300 cm⁻¹.
Remediation:
-
Purification: If significant hydrolysis has occurred, it is often more practical to discard the reagent and use a fresh batch. However, for small-scale reactions, it is possible to purify the sulfonyl chloride. A common method involves dissolving the crude material in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether), washing with cold water to remove the water-soluble sulfonic acid, drying the organic layer over a desiccant like anhydrous magnesium sulfate, and removing the solvent under reduced pressure.[6] It is crucial to perform this purification at low temperatures to minimize further hydrolysis.[6]
-
Use of a Thionyl Chloride Wash: In some cases, washing the crude sulfonyl chloride with thionyl chloride (SOCl₂) can convert the sulfonic acid back to the sulfonyl chloride. This should be done with extreme caution in a well-ventilated fume hood, as it generates HCl and SO₂ gases.
Q3: Could the cyclopropyl ring be opening under my reaction conditions? What are the signs of this and how can I prevent it?
The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly with strong acids or electrophiles.[7]
Signs of Ring-Opening:
-
Complex ¹H NMR Spectrum: The appearance of unexpected signals in the aliphatic region of the ¹H NMR spectrum of your crude product, particularly those corresponding to a propyl or propenyl chain, could indicate ring-opening.
-
Mass Spectrometry: The presence of unexpected molecular ions in the mass spectrum of your product that correspond to the addition of elements from your reagents to a C₃H₅ or C₃H₇ unit.
Preventative Measures:
-
Avoid Strong Acids: While not always possible, minimizing the use of strong Brønsted or Lewis acids can help preserve the integrity of the cyclopropyl ring.
-
Moderate Reaction Temperatures: High temperatures can promote ring-opening. If your reaction is sluggish, consider longer reaction times at a lower temperature.
-
Choice of Base: For sulfonamide synthesis, use a non-nucleophilic amine base like triethylamine or diisopropylethylamine. Stronger, more nucleophilic bases could potentially interact with the cyclopropyl ring.
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Optimized Protocols
While no single protocol is universally applicable, the following represents a robust starting point for the synthesis of a sulfonamide using this compound.
General Protocol for Sulfonamide Synthesis
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a ~0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane or THF | Ensures a moisture-free environment to prevent hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine or Diisopropylethylamine | Non-nucleophilic base to scavenge the HCl byproduct without competing with the amine nucleophile. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from degrading the sulfonyl chloride. |
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 4. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Cyclopropylbenzene-1-sulfonyl chloride
Welcome to the technical support guide for the synthesis and purification of 4-Cyclopropylbenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in medicinal chemistry, obtaining high-purity this compound is critical for the successful synthesis of downstream targets.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address specific experimental issues.
Troubleshooting Guide & FAQs
Q1: What are the primary impurities I'm likely to encounter in my synthesis of this compound, and how can I identify them?
A1: During the direct chlorosulfonation of cyclopropylbenzene, several impurities can arise from the reaction conditions and workup procedures. The most common species are the corresponding sulfonic acid and a diaryl sulfone.
-
4-Cyclopropylbenzenesulfonic Acid: This is unequivocally the most common impurity.[2] It forms via the hydrolysis of the target sulfonyl chloride when it comes into contact with water.[1][3] This can occur during the reaction if conditions are not anhydrous, or more commonly, during the aqueous workup.[4]
-
Bis(4-cyclopropylphenyl) Sulfone: This byproduct can form if the electrophilic sulfonyl chloride reacts with another molecule of the starting material, cyclopropylbenzene. This is more prevalent if the reaction temperature is too high or if there is a localized excess of cyclopropylbenzene relative to the chlorosulfonic acid.[4]
-
Unreacted Cyclopropylbenzene: Incomplete reaction will leave the starting material in your crude product.
-
Isomeric Products: While the cyclopropyl group is a strong para-director, trace amounts of the ortho-isomer can sometimes be formed.
Identification Strategy: A multi-technique approach is recommended for confident identification:
-
Thin-Layer Chromatography (TLC): This is the quickest method for routine monitoring. The sulfonic acid is highly polar and will typically remain at the baseline (Rf ≈ 0), while the sulfonyl chloride and sulfone will have higher Rf values.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate these compounds, allowing for quantification of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aromatic protons of the desired product, the sulfonic acid, and the sulfone will appear in slightly different chemical shift regions with distinct splitting patterns, allowing for identification and estimation of relative ratios.
| Compound | Common Impurity? | Formation Pathway | TLC Characteristics (Hexane/EtOAc) | Identification Notes |
| 4-Cyclopropylbenzenesulfonic Acid | Most Common | Hydrolysis of product[2] | Stays at baseline (Rf ≈ 0) | Water-soluble. Will show a broad -OH peak in ¹H NMR. |
| Bis(4-cyclopropylphenyl) Sulfone | Common | Reaction of product with starting material[4] | High Rf, but typically lower than starting material. | High melting point solid. Symmetrical structure in NMR. |
| Cyclopropylbenzene | Possible | Incomplete reaction | Highest Rf value | Volatile. Characteristic signals in the aliphatic region of ¹H NMR. |
Q2: My crude product is contaminated with 4-Cyclopropylbenzenesulfonic acid. What is the most effective protocol for its removal?
A2: The presence of the sulfonic acid impurity is a direct result of hydrolysis. Its removal is straightforward due to the significant difference in polarity and solubility compared to the desired sulfonyl chloride. The key is to perform an aqueous workup that removes the water-soluble acid without causing significant further hydrolysis of your product.
A highly effective method is an acidic "scrubbing" wash, which leverages the common ion effect to suppress the hydrolysis equilibrium.[6]
Workflow for Impurity Removal
Caption: Workflow for removing sulfonic acid impurity.
Detailed Protocol: Acidic Aqueous Workup
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. The large volume of cold water immediately stops the reaction and dissolves the highly soluble sulfonic acid. Maintain the temperature below 10 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. The sulfonyl chloride will move to the organic phase, while the sulfonic acid will preferentially remain in the aqueous phase.
-
Acidic Scrubbing: Separate the organic layer. Wash it once with a cold, concentrated aqueous solution of hydrochloric acid (approx. 10-30% HCl).[6] This step is critical; the excess chloride ions in the wash solution push the hydrolysis equilibrium (R-SO₂Cl + H₂O ⇌ R-SO₃H + HCl) back towards the sulfonyl chloride, preventing further product loss.[6]
-
Brine Wash: Wash the organic layer with cold brine (saturated aq. NaCl solution) to remove residual acid and reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Avoid excessive heating during concentration to prevent thermal decomposition.
Q3: I've successfully removed the sulfonic acid, but another major impurity remains. I suspect it's the diaryl sulfone. How can I purify my product?
A3: The bis(4-cyclopropylphenyl) sulfone is a non-polar, thermally stable impurity that cannot be removed by washing. For this separation, you must rely on physical purification methods like recrystallization or column chromatography.
Decision Pathway for Purification
Caption: Selecting a purification method for sulfone removal.
Protocol 1: Recrystallization
This is the preferred method if your sulfonyl chloride is a solid and its solubility profile differs significantly from the sulfone impurity.
-
Solvent Selection: Choose a solvent system in which the sulfonyl chloride is sparingly soluble at low temperatures but highly soluble at higher temperatures. A common choice is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of the desired product. The sulfone impurity will hopefully remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This method is highly effective for separating compounds with different polarities and is useful if the product is an oil or if recrystallization is ineffective.[7][8]
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity if needed. The less polar sulfone and any unreacted cyclopropylbenzene will elute before the more polar sulfonyl chloride.
-
Procedure:
-
Slurry-pack a column with silica gel in the initial eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry-loaded sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: How can I proactively minimize impurity formation during the chlorosulfonation reaction itself?
A4: The best purification is one you don't have to do. Optimizing the reaction conditions is key to preventing the formation of both sulfonic acid and sulfone impurities.
-
Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (if any are used). Chlorosulfonic acid is highly reactive with water, and any moisture will lead to the formation of sulfuric acid and reduce the efficacy of the reagent, in addition to promoting hydrolysis of the product.[1][9]
-
Control Reaction Temperature: The reaction is highly exothermic. Maintain a low temperature (typically 0 °C to 5 °C) throughout the addition of cyclopropylbenzene. This minimizes the rate of side reactions, particularly the formation of the sulfone byproduct.[10]
-
Order of Addition: Add the cyclopropylbenzene dropwise to a stirred excess of chlorosulfonic acid.[4] This ensures that the cyclopropylbenzene is always the limiting reagent in the reaction mixture, which minimizes the chance of the newly formed sulfonyl chloride reacting with unreacted starting material to form the sulfone.[4]
-
Stoichiometry: Using a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) helps to drive the reaction to completion and ensures that all the cyclopropylbenzene is consumed, preventing it from acting as a nucleophile to form the sulfone.[4]
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
impact of moisture on 4-Cyclopropylbenzene-1-sulfonyl chloride reactivity and storage
Technical Support Center: 4-Cyclopropylbenzene-1-sulfonyl chloride
A Guide to Understanding and Mitigating the Impact of Moisture on Reactivity and Storage
Welcome to the technical support guide for this compound. As a key intermediate in pharmaceutical and agrochemical synthesis, the successful application of this reagent hinges on understanding its chemical properties, particularly its sensitivity to moisture. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity of your experiments and the quality of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers provide causal explanations and actionable solutions to get your research back on track.
Q1: My reaction yield is unexpectedly low, and I've isolated a highly polar, water-soluble byproduct. What happened?
A: This is a classic sign of reagent hydrolysis. This compound is highly susceptible to reaction with water. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a target for nucleophiles.[1] While your intended nucleophile (e.g., an amine or alcohol) is meant to react at this site, water is also a competent nucleophile and will compete in the reaction.
If moisture is present in your reaction solvent, on your glassware, or in the starting materials, the sulfonyl chloride will react with it to form 4-cyclopropylbenzenesulfonic acid. This sulfonic acid byproduct is highly polar and water-soluble, matching your observation. The formation of this side-product consumes your starting material, directly leading to a reduction in the yield of your desired product.[2]
Solution Workflow:
-
Solvent Purity: Ensure you are using anhydrous solvents. Use freshly dried solvents from a solvent purification system or a newly opened bottle of an anhydrous grade solvent.
-
Glassware Preparation: Oven-dry all glassware immediately before use and allow it to cool to room temperature in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Assemble your reaction apparatus under an inert atmosphere. Purge the flask with nitrogen or argon before adding reagents.
-
Reagent Quality: Check the quality of your this compound. If it has been opened previously or stored improperly, it may already be partially hydrolyzed. (See FAQ Q3 for signs of degradation).
Q2: I'm observing inconsistent results and poor reproducibility in my sulfonamide synthesis. Could moisture be the culprit?
A: Absolutely. Inconsistent exposure to atmospheric moisture is a primary cause of poor reproducibility in reactions involving sulfonyl chlorides.[3] Even minor variations in ambient humidity or handling techniques between experiments can introduce different amounts of water into the reaction.
This variability leads to:
-
Inconsistent Reagent Stoichiometry: The actual amount of active sulfonyl chloride available for your reaction will vary, as an unknown portion will have been quenched by moisture.
-
Variable Reaction Kinetics: The hydrolysis byproduct, 4-cyclopropylbenzenesulfonic acid, and the generated HCl can alter the pH and overall polarity of the reaction mixture, potentially affecting the rate and outcome of your primary reaction.[4]
To ensure reproducibility, you must rigorously control for moisture in every experiment. This includes standardizing your procedures for drying solvents, preparing glassware, and handling the reagent.
Q3: My bottle of this compound has a strong, acrid smell and the liquid appears slightly cloudy. Is it still usable?
A: These are strong indicators of degradation due to moisture exposure. The pungent, acrid odor is likely due to the presence of hydrogen chloride (HCl) gas, a byproduct of hydrolysis.[5] The cloudiness is often caused by the formation of solid 4-cyclopropylbenzenesulfonic acid, which may have limited solubility in the parent sulfonyl chloride.
Using this degraded reagent is not recommended as it will lead to the problems described above: inaccurate stoichiometry and the introduction of impurities. For critical applications, it is always best to use a fresh, unopened bottle or a sample that has been stored under demonstrably anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction between this compound and water?
A: The reaction is a nucleophilic substitution (hydrolysis) at the sulfonyl center. A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The overall reaction produces 4-cyclopropylbenzenesulfonic acid and hydrogen chloride.[4] The hydrolysis of aromatic sulfonyl chlorides is generally understood to proceed via an S_N2 mechanism.[1][6]
Below is a diagram illustrating the hydrolysis pathway.
Caption: Hydrolysis of this compound.
Q2: What are the ideal storage conditions for this compound?
A: Proper storage is the most critical factor in maintaining the quality of this reagent. The recommendations below are based on best practices for handling moisture-sensitive chemicals.[7][8]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[9] | Storing in a cool, dry place prevents degradation. Avoid excessive heat. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[8] | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |
| Container | Original manufacturer's bottle, tightly sealed. | Containers are designed for chemical compatibility and to prevent moisture ingress. |
| Location | A dry, well-ventilated area away from incompatible materials. | Keep away from water, bases, alcohols, and amines to prevent vigorous reactions.[7] |
| Monitoring | Use paraffin film or a similar sealant around the cap after opening. | Provides an extra barrier against atmospheric moisture. |
Q3: How should I properly handle this reagent to minimize moisture exposure during an experiment?
A: A disciplined workflow is essential. The following protocol outlines the key steps for handling the reagent while minimizing moisture contact.
Caption: Workflow for anhydrous transfer of the reagent.
Q4: Can I use aqueous workup procedures with reactions involving this sulfonyl chloride?
A: Yes, but with caution and speed. While it seems counterintuitive, aqueous workups are common. The key is that the desired reaction (e.g., sulfonamide formation) is typically much faster than hydrolysis, especially with more nucleophilic amines or alcohols.[10] Furthermore, many sulfonyl chlorides have low solubility in cold water, which can provide a degree of protection against rapid hydrolysis.[11]
When performing an aqueous workup:
-
Ensure the primary reaction has gone to completion.
-
Use cold water or ice to quench the reaction, as hydrolysis is slower at lower temperatures.[12]
-
Work quickly. Separate the organic layer as soon as possible after the quench to minimize the contact time between any unreacted sulfonyl chloride and the aqueous phase.[2]
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. nbinno.com [nbinno.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound - CAS:167404-32-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Hydrolysis of 4-Cyclopropylbenzene-1-sulfonyl Chloride
Welcome to the technical support center for handling 4-Cyclopropylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges related to its hydrolysis, providing in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] Its sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it an excellent reactant for forming sulfonamides and sulfonate esters.[1] However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that converts it into the corresponding and often unreactive 4-cyclopropylbenzene-1-sulfonic acid.[2][3] This side reaction can significantly reduce the yield of your desired product and introduce impurities that may be difficult to remove.[2][3]
Q2: How can I visually identify if significant hydrolysis has occurred?
While a definitive answer requires analytical techniques like NMR or HPLC, there are some visual cues. If your this compound, which is typically a solid or oil, has been exposed to moisture, it may appear clumpy, discolored, or have a more acidic odor than usual due to the formation of hydrochloric acid as a byproduct of hydrolysis.[3] During a reaction workup, the presence of a significant amount of a water-soluble acidic byproduct can also be an indicator.
Q3: What are the primary factors that promote the hydrolysis of this compound?
The primary drivers of hydrolysis are the presence of water, elevated temperatures, and pH conditions.[3][4] Sulfonyl chlorides react with water in a nucleophilic substitution reaction.[1][3] This process can be accelerated by heat and is generally more pronounced in neutral to alkaline conditions, although it can occur under acidic conditions as well.[4][5]
Q4: Can I use an aqueous workup for my reaction involving this compound?
It may seem counterintuitive, but a carefully controlled aqueous workup can be employed.[2] For some arylsulfonyl chlorides with low water solubility, rapid quenching of the reaction mixture in cold water or ice can cause the product to precipitate, which can protect it from extensive hydrolysis.[2][6] The key is to work quickly and at low temperatures to minimize the contact time with water.[7]
Troubleshooting Guide: Hydrolysis During Reactions
This section provides a structured approach to diagnosing and resolving issues related to the hydrolysis of this compound in your reactions.
Issue 1: Low yield of the desired product with the sulfonic acid byproduct detected.
Root Cause Analysis: The most likely cause is the presence of moisture in the reaction setup. Water can be introduced from various sources, including solvents, reagents, glassware, and the atmosphere.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield due to hydrolysis.
Issue 2: Inconsistent reaction outcomes and variable yields.
Root Cause Analysis: Inconsistency often points to variable amounts of water being introduced between batches. This could be due to changes in ambient humidity, solvent quality, or slight variations in the experimental procedure.
Preventative Measures and Protocols:
Protocol 1: Rigorous Solvent and Reagent Preparation
-
Solvent Drying: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents). Alternatively, use commercially available anhydrous solvents.
-
Reagent Drying: Ensure all solid reagents are thoroughly dried under vacuum, especially if they are hygroscopic. Liquid reagents should be handled under an inert atmosphere.
-
Glassware Preparation: All glassware should be flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator or under an inert atmosphere before use.
Protocol 2: Controlled Reaction Setup and Execution
-
Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[2]
-
Temperature Management: For exothermic reactions, such as the formation of sulfonamides, control the temperature carefully.[8] Running reactions at lower temperatures (e.g., 0 °C to room temperature) can significantly slow the rate of hydrolysis.[2]
-
Controlled Addition: Add this compound to the reaction mixture slowly, either as a solid in portions or as a solution in an anhydrous solvent, to maintain temperature control and avoid localized high concentrations.[8]
Issue 3: Product degradation during workup and purification.
Root Cause Analysis: Prolonged exposure to aqueous solutions, especially at non-optimal pH, or harsh purification conditions can lead to hydrolysis of the desired product.
Optimized Workup and Purification Strategies:
| Strategy | Description | Key Considerations |
| Low-Temperature Quenching | Pour the reaction mixture onto ice or a cold, buffered aqueous solution. | This minimizes the thermal contribution to hydrolysis.[2] |
| Aqueous HCl Wash | For crude liquid products, washing with a cold, dilute aqueous HCl solution can help remove the more water-soluble sulfonic acid byproduct.[2] | The pH should be carefully considered to avoid acid-catalyzed degradation of other functional groups. |
| Rapid Phase Separation | Minimize the time the organic layer containing the product is in contact with any aqueous phase. | Promptly separate the layers after extraction and washing steps. |
| Anhydrous Drying | Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. | This removes residual water that could cause hydrolysis during concentration. |
| Non-Aqueous Purification | If possible, purify the product using methods that avoid water, such as chromatography with anhydrous solvents. |
Understanding the Mechanism of Hydrolysis
The hydrolysis of aromatic sulfonyl chlorides, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][5]
Caption: Simplified SN2 mechanism for the hydrolysis of this compound.
In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom.[1][3] This leads to a pentacoordinate transition state, followed by the departure of the chloride leaving group. The rate of this reaction is influenced by the electron-donating or -withdrawing nature of the substituents on the benzene ring.
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
mass spectrometry analysis of 4-Cyclopropylbenzene-1-sulfonyl chloride derivatives
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Cyclopropylbenzene-1-sulfonyl Chloride and Its Derivatives
Introduction: The Analytical Imperative for Aryl Sulfonyl Chlorides
This compound is a vital building block in modern medicinal chemistry. Its derivatives, particularly sulfonamides, are prevalent pharmacophores found in a wide array of therapeutic agents. The unique combination of the reactive sulfonyl chloride group, the aromatic ring, and the strained cyclopropyl moiety imparts distinct physicochemical properties to its derivatives, making them attractive for drug design. However, these same features present significant challenges for analytical characterization.
Accurate and robust analytical methods are paramount for ensuring the purity, stability, and identity of these compounds throughout the drug discovery and development pipeline. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide will compare and contrast the primary MS-based strategies for analyzing this compound, focusing on direct analysis versus analysis via derivatization, and providing the technical rationale behind each approach.
The Core Challenge: Reactivity and Instability
The primary obstacle in the mass spectrometric analysis of sulfonyl chlorides is their inherent reactivity. The highly electrophilic sulfur atom makes the molecule susceptible to hydrolysis and nucleophilic attack.[2] Furthermore, many sulfonyl chlorides exhibit limited thermal stability, posing a significant problem for techniques that require sample volatilization, such as Gas Chromatography-Mass Spectrometry (GC-MS).[3] This instability can lead to in-source degradation, generating misleading data and making quantification unreliable. Therefore, analytical strategies must be carefully designed to mitigate these issues.
A Comparative Guide to Analytical Strategies
Two principal pathways are employed for the MS analysis of this compound: direct analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and indirect analysis via derivatization, which is often necessary for GC-MS and can enhance LC-MS performance.
Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most direct approach for analyzing sulfonyl chlorides, as it avoids the high temperatures associated with GC inlets.[4] The compound can be separated from impurities using reversed-phase chromatography and subsequently ionized and detected by the mass spectrometer.
The choice of ionization source is critical for successful LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces for pharmaceutical analysis.[5][6]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Recommendation |
| Principle | Soft ionization. Ions are generated from charged droplets in a high electric field.[7] | Soft ionization. Ions are formed through gas-phase chemical reactions initiated by a corona discharge.[5] | ESI is generally preferred for moderately polar and ionic compounds, while APCI excels for less polar, more volatile analytes. |
| Analyte Suitability | Suitable for a wide range of polarities but can be susceptible to ion suppression.[5] | Better for less polar compounds that are easily volatilized in the source.[8] | For this compound, both techniques are viable. However, APCI may offer more robust ionization and less susceptibility to matrix effects, especially in complex mixtures.[8] |
| Adduct Formation | Prone to forming adducts with mobile phase components (e.g., [M+Na]⁺, [M+NH₄]⁺), which can complicate spectra but also confirm molecular weight.[8] | Typically produces protonated molecules [M+H]⁺ with less adduct formation. | For unambiguous molecular weight determination, the presence of multiple adducts in ESI can be confirmatory. However, for quantitative analysis using Selected Reaction Monitoring (SRM), APCI often provides a stronger, more consistent precursor ion.[8] |
| Sensitivity | Generally very sensitive, but can be highly matrix-dependent. | Often provides consistent and reliable sensitivity for suitable analytes. | For trace-level analysis, ESI may provide lower detection limits, but requires careful mobile phase optimization to maximize the desired precursor ion signal.[9] |
Analysis via Derivatization
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to a specific analytical method.[9] For sulfonyl chlorides, this is a highly effective strategy.
Due to the thermal lability of sulfonyl chlorides, direct GC-MS analysis is often unreliable.[3] A robust and widely adopted solution is the conversion of the sulfonyl chloride to a more thermally stable sulfonamide derivative.[10] This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine, such as diethylamine.[3][10]
The resulting sulfonamide is significantly more stable and possesses excellent chromatographic properties, making it ideal for GC-MS analysis. This approach not only enables reliable quantification but also serves as a chemical confirmation of the sulfonyl chloride functionality.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Cyclopropylbenzene-1-sulfonyl Chloride and p-Toluenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Arylsulfonyl chlorides are a cornerstone in organic synthesis, primarily for the activation of alcohols and the synthesis of sulfonamides. While p-toluenesulfonyl chloride (TsCl) is a ubiquitous and well-characterized reagent, the structurally related 4-cyclopropylbenzene-1-sulfonyl chloride offers a nuanced alternative. This guide provides an in-depth, objective comparison of the reactivity of these two sulfonyl chlorides, grounded in the principles of physical organic chemistry and supported by available data, to aid in the rational selection of these reagents.
Introduction: The Subtle Distinction Between a Methyl and a Cyclopropyl Group
At first glance, the methyl group of p-toluenesulfonyl chloride and the cyclopropyl group of this compound might appear to be simple alkyl substituents. However, the unique electronic properties of the cyclopropyl group impart a distinct reactivity profile to the corresponding sulfonyl chloride. The high p-character of the C-C bonds in the strained three-membered ring of a cyclopropyl group allows it to act as a potent π-electron donor through conjugation with an adjacent aromatic ring.[1][2] This "pseudo-unsaturated" character is a key differentiator from the methyl group, which primarily exerts a weak electron-donating effect through hyperconjugation and induction.[3]
Theoretical Framework for Reactivity: An Electronic Perspective
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the benzene ring, which is relayed to the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom and decreasing the rate of nucleophilic attack. Conversely, electron-withdrawing groups enhance the electrophilicity of the sulfur center and accelerate the reaction.[4]
To quantify these electronic effects, we can turn to Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[1]
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Cyclopropyl | -0.21 | Stronger Electron-Donating (Resonance) |
| Methyl | -0.17 | Weaker Electron-Donating (Inductive/Hyperconjugation) |
Table 1: Comparison of Hammett Constants (σp) for Cyclopropyl and Methyl Groups.[1]
The more negative σp value for the cyclopropyl group (-0.21) compared to the methyl group (-0.17) quantitatively confirms that the cyclopropyl group is a more potent electron-donating group when situated para to a reaction center.[1] This stronger electron-donating ability is attributed to the π-character of its bent bonds, which allows for effective resonance delocalization of electron density into the aromatic ring.
Predicted Reactivity Based on Hammett Correlations
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant.
For nucleophilic substitution at the sulfonyl sulfur, the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value. A study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides determined a ρ-value of +2.02.[5]
Using this ρ value, we can estimate the relative rates of reaction for the cyclopropyl and methyl substituted sulfonyl chlorides:
-
For this compound (σp = -0.21): log(k_cyclopropyl / k₀) = (+2.02) * (-0.21) = -0.4242 k_cyclopropyl / k₀ = 10⁻⁰.⁴²⁴² ≈ 0.376
-
For p-Toluenesulfonyl chloride (σp = -0.17): log(k_methyl / k₀) = (+2.02) * (-0.17) = -0.3434 k_methyl / k₀ = 10⁻⁰.³⁴³⁴ ≈ 0.453
This calculation predicts that This compound is approximately 1.2 times less reactive than p-toluenesulfonyl chloride in this specific nucleophilic substitution reaction. This predicted lower reactivity is a direct consequence of the superior electron-donating ability of the cyclopropyl group, which reduces the electrophilicity of the sulfonyl sulfur to a greater extent than the methyl group.
Experimental Protocols
Synthesis of this compound
The logical and most direct route to this compound is the chlorosulfonation of cyclopropylbenzene.[6]
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for hydrogen chloride gas.
-
Reagent Addition: Charge the flask with cyclopropylbenzene (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Chlorosulfonation: Add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel to the stirred cyclopropylbenzene, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The chlorosulfonation of activated aromatic rings like cyclopropylbenzene can be vigorous and may lead to side products. Careful temperature control is crucial.
Comparative Kinetic Experiment: Reaction with a Nucleophile
To experimentally validate the predicted difference in reactivity, a comparative kinetic study can be performed by monitoring the reaction of each sulfonyl chloride with a suitable nucleophile, such as an amine or an alcohol, under pseudo-first-order conditions.
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of this compound, p-toluenesulfonyl chloride, a nucleophile (e.g., aniline), and a non-nucleophilic base (e.g., pyridine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated reaction vessel, mix the nucleophile and base solutions. Initiate the reaction by adding a small aliquot of the sulfonyl chloride stock solution. Ensure that the concentration of the nucleophile is in large excess (at least 10-fold) compared to the sulfonyl chloride.
-
Data Acquisition: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., with a dilute acid), and analyze the concentration of the remaining sulfonyl chloride using a suitable analytical technique (e.g., HPLC or GC).
-
Data Analysis: Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Comparison: Compare the k_obs values obtained for this compound and p-toluenesulfonyl chloride under identical conditions to determine their relative reactivity.
Conclusion and Practical Implications
Based on the fundamental principles of physical organic chemistry and the quantitative analysis of Hammett parameters, it is predicted that This compound is a less reactive electrophile than p-toluenesulfonyl chloride . This reduced reactivity stems from the superior electron-donating ability of the cyclopropyl group compared to the methyl group.
For the synthetic chemist, this has several practical implications:
-
For highly reactive nucleophiles or sensitive substrates, the use of the less reactive this compound may offer better control and selectivity, potentially reducing the formation of byproducts.
-
For sluggish reactions with poorly reactive nucleophiles, the more reactive p-toluenesulfonyl chloride would be the preferred reagent to ensure a reasonable reaction rate.
-
In the context of drug discovery, the cyclopropyl group can serve as a bioisostere for other functionalities and can positively impact metabolic stability and binding affinity. The choice between a tosyl and a cyclopropylphenylsulfonyl group can therefore be a strategic decision in tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
Ultimately, the choice between these two reagents should be guided by the specific requirements of the reaction and the desired properties of the final product. This guide provides the theoretical foundation and practical considerations to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 6. This compound | 167404-32-2 | Benchchem [benchchem.com]
The Enduring Appeal of the Cyclopropyl Moiety: A Comparative Guide to Alternatives for 4-Cyclopropylbenzene-1-sulfonyl Chloride in Drug Discovery
In the landscape of modern medicinal chemistry, the 4-cyclopropylphenylsulfonyl moiety has emerged as a privileged scaffold. Its incorporation into drug candidates is often a strategic maneuver to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2][3] The workhorse for introducing this group has traditionally been 4-cyclopropylbenzene-1-sulfonyl chloride, a highly reactive electrophile that readily forms sulfonamides upon reaction with primary and secondary amines.[4][5]
However, the very reactivity that makes this reagent so effective can also be a double-edged sword. Challenges associated with its stability, handling of hazardous precursor reagents like chlorosulfonic acid, and limited functional group tolerance in complex syntheses have prompted researchers to seek more robust and versatile alternatives.[6][7] This guide provides a comprehensive comparison of emerging alternatives to this compound, offering drug discovery professionals a deeper insight into the expanding toolkit for sulfonamide synthesis. We will explore the nuances of these alternatives, supported by comparative data and detailed experimental protocols, to inform rational reagent selection in drug development campaigns.
The Incumbent: this compound
The traditional approach to installing the 4-cyclopropylphenylsulfonyl group is straightforward and effective, relying on the nucleophilic attack of an amine on the electrophilic sulfur center of the sulfonyl chloride.[5] This reaction is typically performed in the presence of a base to quench the HCl byproduct.
Reaction Scheme: Sulfonamide Formation via Sulfonyl Chloride
Caption: General synthesis of sulfonamides from this compound.
While effective, this method's reliance on a highly reactive sulfonyl chloride can be problematic, especially in late-stage functionalization of complex molecules where multiple sensitive functional groups are present.
Key Alternative Strategies
Several innovative strategies have emerged to circumvent the limitations of sulfonyl chlorides. These can be broadly categorized into two main approaches: the use of alternative sulfonylating agents and modern catalytic methods that bypass the need for pre-functionalized sulfonyl halides.
The Stable Alternative: 4-Cyclopropylbenzenesulfonyl Fluoride
Sulfonyl fluorides have gained significant traction as alternatives to their more reactive chloride counterparts.[8][9][10] The greater strength of the S-F bond compared to the S-Cl bond imparts enhanced thermal and hydrolytic stability.[11][12] This makes 4-cyclopropylbenzenesulfonyl fluoride an excellent candidate for multi-step syntheses where the sulfonylating agent must endure various reaction conditions.
The trade-off for this stability is reduced reactivity. While sulfonyl chlorides readily react with amines, sulfonyl fluorides often require activation.[11][13] Recent advancements have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can effectively activate sulfonyl fluorides for nucleophilic attack by amines under mild conditions.[11][13]
Comparative Performance: Sulfonyl Chloride vs. Sulfonyl Fluoride
| Parameter | This compound | 4-Cyclopropylbenzenesulfonyl Fluoride | Rationale & Causality |
| Reactivity | High | Moderate (requires activation) | The S-Cl bond is weaker and more polarized than the S-F bond, making the sulfur atom more electrophilic. |
| Stability | Moderate (sensitive to moisture) | High (resistant to hydrolysis) | The stronger S-F bond energy contributes to greater thermal and chemical robustness.[11] |
| Functional Group Tolerance | Good | Excellent | Milder reaction conditions required for sulfonyl fluoride activation are compatible with a wider range of sensitive functional groups. |
| Handling | Requires inert conditions | Bench-stable | Reduced sensitivity to atmospheric moisture simplifies handling and storage. |
| Typical Yields | 70-95% | 75-90% (with activation) | With appropriate activation, sulfonyl fluorides can achieve comparable or even superior yields, particularly with complex substrates. |
Modern Catalytic Approaches: Bypassing the Sulfonyl Halide
The past decade has witnessed a surge in the development of transition-metal-catalyzed methods for constructing S-N bonds, offering elegant and highly versatile routes to sulfonamides. These methods often start from more readily available and stable precursors, such as aryl halides, boronic acids, or carboxylic acids, and introduce the sulfonyl moiety in a convergent manner.
a) Palladium-Catalyzed Sulfonylation of Aryl Boronic Acids
A powerful strategy involves the palladium-catalyzed coupling of an aryl boronic acid with a sulfur dioxide source and an amine. This approach allows for the convergent synthesis of sulfonamides from three readily available components. For the synthesis of our target scaffold, this would involve the use of 4-cyclopropylphenylboronic acid.
Workflow: Pd-Catalyzed Sulfonamide Synthesis
Caption: A simplified workflow for the palladium-catalyzed three-component synthesis of sulfonamides.
b) One-Pot Sulfonamide Synthesis from Aryl Halides
Another innovative approach utilizes a palladium-catalyzed coupling of an aryl iodide (e.g., 1-cyclopropyl-4-iodobenzene) with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1] The resulting ammonium sulfinate intermediate can then be treated in the same pot with an amine and an oxidant (such as bleach) to afford the desired sulfonamide.[1] This one-pot procedure is highly efficient and avoids the isolation of sensitive intermediates.
c) Decarboxylative Sulfonylation of Aromatic Carboxylic Acids
Recent breakthroughs have enabled the use of abundant carboxylic acids as starting materials for sulfonamide synthesis.[7][14][15] Copper-catalyzed decarboxylative halosulfonylation allows for the conversion of an aromatic carboxylic acid (e.g., 4-cyclopropylbenzoic acid) into a sulfonyl chloride or fluoride intermediate in situ, which then reacts with an amine in a one-pot fashion.[7][14][15] This method is particularly attractive as it leverages a different and often more accessible class of starting materials.
Comparative Overview of Synthetic Strategies
| Strategy | Key Precursor | Advantages | Disadvantages |
| Traditional | 4-Cyclopropylbenzene | High reactivity, well-established | Moisture sensitive, requires hazardous reagents for synthesis. |
| Sulfonyl Fluoride | 4-Cyclopropylbenzenesulfonyl fluoride | High stability, excellent functional group tolerance.[8][10] | Lower reactivity, may require activation. |
| Pd-Catalyzed (Boronic Acid) | 4-Cyclopropylphenylboronic acid | Convergent, modular, mild conditions.[2] | Requires boronic acid precursor, catalyst cost. |
| Pd-Catalyzed (Aryl Halide) | 1-Cyclopropyl-4-iodobenzene | One-pot, high efficiency.[1] | Requires aryl iodide precursor. |
| Cu-Catalyzed (Carboxylic Acid) | 4-Cyclopropylbenzoic acid | Utilizes abundant carboxylic acids, one-pot.[7][14][15] | Newer methodology, catalyst loading can be high. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-cyclopropylbenzenesulfonamide using this compound (Traditional Method)
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add benzylamine (1.1 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of N-Benzyl-4-cyclopropylbenzenesulfonamide using 4-Cyclopropylbenzenesulfonyl Fluoride and Ca(NTf₂)₂
-
Reaction Setup: In a vial, combine 4-cyclopropylbenzenesulfonyl fluoride (1.0 eq), benzylamine (1.2 eq), and Ca(NTf₂)₂ (1.0 eq).
-
Solvent Addition: Add tert-amyl alcohol (0.2 M) to the vial.
-
Reaction: Seal the vial and heat the mixture to 60 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][13]
Conclusion
While this compound remains a valuable and highly effective reagent, the modern drug discovery landscape demands a broader array of synthetic tools. The enhanced stability and functional group tolerance of 4-cyclopropylbenzenesulfonyl fluoride make it a superior choice for complex, multi-step syntheses. Furthermore, the advent of innovative catalytic methods that bypass the need for sulfonyl halides altogether provides unparalleled flexibility and efficiency. These catalytic approaches, starting from readily available boronic acids, aryl halides, or carboxylic acids, are poised to become the new standard for the synthesis of sulfonamides in drug development, enabling rapid access to diverse chemical matter and accelerating the discovery of new therapeutics. The choice of reagent will ultimately depend on the specific synthetic context, including substrate complexity, desired scale, and cost considerations.
References
- 1. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theballlab.com [theballlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
A-Comparative-Guide-to-Validating-the-Purity-of-Synthesized-4-Cyclopropylbenzene-1-sulfonyl-Chloride-via-HPLC
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 4-Cyclopropylbenzene-1-sulfonyl chloride is a key building block in medicinal chemistry, valued for its role in constructing complex sulfonamides that are staples in drug discovery.[1][2] The purity of this reagent directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, field-proven methodology for validating the purity of this compound, focusing on the gold-standard technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind the chosen methodology, present a robust experimental protocol, and compare HPLC with alternative analytical techniques.
The Analytical Challenge: Taming a Reactive Intermediate
The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, poses a significant analytical challenge.[3] The primary degradation pathway is hydrolysis, where ambient moisture or protic solvents can readily convert the sulfonyl chloride to the corresponding, more polar, 4-cyclopropylbenzene-1-sulfonic acid.[4][5][6] This rapid degradation necessitates an analytical method that is not only precise and accurate but also fast and conducted under conditions that minimize sample degradation prior to analysis.
The Gold Standard: Purity Determination by RP-HPLC
RP-HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like sulfonyl chlorides, for which Gas Chromatography (GC) is often unsuitable.[3] The method's strength lies in its ability to separate the target compound from its potential impurities based on differences in their polarity.
The Principle of Separation: A Tale of Polarity
In this method, we utilize a non-polar stationary phase (a C18 column) and a polar mobile phase (a mixture of water and acetonitrile).[7]
-
This compound , being relatively non-polar due to its aromatic and cyclopropyl groups, will have a strong affinity for the C18 stationary phase and thus be well-retained.
-
The primary impurity, 4-cyclopropylbenzene-1-sulfonic acid , is significantly more polar due to the hydroxyl group. It will have a weaker interaction with the stationary phase and elute earlier than the parent compound.
-
Unreacted starting materials, such as cyclopropylbenzene , are even less polar than the sulfonyl chloride and will be retained longer on the column, eluting later.
To ensure sharp, symmetrical peaks and reproducible retention times, a small amount of acid (e.g., 0.05% trifluoroacetic acid) is added to the mobile phase.[8] This suppresses the ionization of the sulfonic acid impurity, leading to better chromatographic behavior.[9]
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]
Sample Preparation (The Critical First Step)
Causality: To prevent hydrolysis, the sample must be prepared immediately before injection using a dry, aprotic solvent.
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dry Acetonitrile (HPLC grade).
-
Mix thoroughly and immediately transfer an aliquot to an HPLC vial for analysis.
HPLC Instrumentation and Conditions
The following conditions have been optimized for the separation of this compound from its key impurities.
| Parameter | Specification | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column for reverse-phase separation of aromatic compounds.[15] |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA ensures sharp peak shapes.[8] |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) | Organic component for eluting the analyte. |
| Gradient Program | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient elution ensures separation of compounds with varying polarities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small volume to prevent peak broadening. |
| Detector | UV at 235 nm | Wavelength at which the benzene ring chromophore exhibits strong absorbance. |
Data Analysis and Interpretation
The purity is calculated based on the principle of area percent.
-
Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100
A high-purity sample (>98%) will show a single major peak at the expected retention time. The primary impurity, 4-cyclopropylbenzene-1-sulfonic acid, if present, will appear as an earlier eluting peak.
Workflow for Purity Validation
The following diagram illustrates the logical flow from sample synthesis to the final purity report, ensuring a systematic and trustworthy process.
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While HPLC is the recommended method for routine purity analysis, other techniques can provide complementary information. The choice of method depends on the specific analytical goal.[3]
| Technique | Principle | Pros | Cons | Best For |
| RP-HPLC (UV) | Differential partitioning between mobile and stationary phases. | High sensitivity, high resolution, quantitative, robust.[16] | Requires specialized equipment, sample must be soluble. | Routine Purity & Impurity Quantification |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Excellent for structural confirmation, can identify major impurities (>1%). | Low sensitivity for trace impurities, complex mixtures can be difficult to interpret. | Structural Elucidation & Confirmation |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Provides molecular weight information, invaluable for identifying unknown impurities.[3] | Higher cost and complexity than HPLC-UV. | Unknown Impurity Identification |
| Titration | Chemical reaction with a standardized solution (e.g., reacting with an amine and titrating the HCl byproduct). | Inexpensive, fast. | Non-specific (measures total reactive sulfonyl chloride), cannot identify or quantify organic impurities.[17] | Assay of "Active" Content (not purity) |
| Gas Chromatography (GC) | Partitioning between a mobile gas and a stationary phase. | High resolution for volatile compounds. | Unsuitable for thermally labile compounds like sulfonyl chlorides which can degrade in the hot injector.[3] | Analysis of Volatile Starting Materials |
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and consistency of pharmaceutical research and development. A well-designed, robust Reverse-Phase HPLC method, as detailed in this guide, provides the necessary accuracy, precision, and specificity to confidently assess purity. By understanding the chemical properties of the analyte and its potential impurities, a self-validating analytical system can be established. While techniques like NMR and MS offer valuable orthogonal information for structural confirmation and unknown identification, RP-HPLC remains the undisputed gold standard for routine quantitative purity analysis in a regulated and research environment.
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scribd.com [scribd.com]
- 11. cs.purdue.edu [cs.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 17. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
A Researcher's Guide to IR Spectroscopy for the Confirmation of Sulfonyl Chlorides
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and accessible first-line technique for identifying key functional groups. This guide provides an in-depth comparison and practical workflow for using IR spectroscopy to confirm the successful synthesis or presence of a sulfonyl chloride (-SO₂Cl) functional group, a critical intermediate in the synthesis of sulfonamides, sulfonate esters, and other vital chemical entities.
The Vibrational Signature of a Sulfonyl Chloride
The sulfonyl chloride functional group possesses distinct vibrational modes that give rise to characteristic, strong absorptions in the mid-infrared region. The primary diagnostic peaks are due to the stretching vibrations of the sulfur-oxygen and sulfur-chlorine bonds.
-
Asymmetric S=O Stretch: This mode produces a very strong and sharp absorption band typically found in the 1370-1410 cm⁻¹ region.[1] Its high intensity is due to the large change in dipole moment during the vibration.
-
Symmetric S=O Stretch: A second, strong, and sharp absorption appears in the 1166-1204 cm⁻¹ range, corresponding to the symmetric stretching of the two sulfur-oxygen double bonds.[1][2]
-
S-Cl Stretch: The sulfur-chlorine bond stretch is weaker than the S=O stretches and appears at a much lower frequency, typically in the 300-420 cm⁻¹ range.[3] While this region can be diagnostic, it falls into the far-IR and may not be accessible on all standard mid-IR spectrophotometers.
Therefore, the most reliable confirmation in a routine IR spectrum comes from identifying the two distinct, strong S=O stretching bands. For example, in p-acetaminobenzenesulfonyl chloride (P-ASC), these characteristic peaks are observed at 1371.1 cm⁻¹ and 1170.3 cm⁻¹.[4]
Distinguishing Sulfonyl Chlorides from Related Functional Groups
A crucial aspect of spectral interpretation is ensuring that the observed peaks do not arise from starting materials or common byproducts. The sulfonyl chloride group can be easily confused with other sulfur-oxygen-containing functionalities if not carefully analyzed. The key is to compare the positions of the S=O stretching bands.
| Functional Group | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Causality Behind the Shift |
| Sulfonyl Chloride (-SO₂Cl) | 1410 - 1370 (Strong, Sharp) [1] | 1204 - 1166 (Strong, Sharp) [1] | S-Cl: ~420-300[3] | The highly electronegative chlorine atom attached to the sulfur pulls electron density away, strengthening the S=O bonds and increasing their vibrational frequency (hypsochromic shift) compared to sulfones. |
| Sulfone (R-SO₂-R') | 1350 - 1300 (Strong) | 1160 - 1120 (Strong) | N/A | The S=O bonds are slightly weaker than in sulfonyl chlorides due to the lesser inductive effect of the alkyl/aryl groups compared to chlorine. This results in a lower frequency (bathochromic shift). |
| Sulfonic Acid (-SO₃H) | 1250 - 1160 (Strong) | 1080 - 1030 (Strong) | O-H: 3000-2500 (Very Broad) | Hydrogen bonding in the -SO₃H group significantly weakens the S=O bonds, causing a substantial shift to lower wavenumbers. The presence of a very broad O-H stretch is a definitive indicator. |
| Sulfonamide (R-SO₂-NH₂) | 1370 - 1330 (Strong) | 1180 - 1160 (Strong) | N-H: ~3350 & ~3250 (Two bands for primary) | The nitrogen atom's lone pair can participate in resonance, slightly altering the S=O bond character. The presence of N-H stretching bands is the most critical distinguishing feature. |
This comparative analysis is a self-validating system: the presence of the two characteristic S=O bands for a sulfonyl chloride and the absence of a broad O-H band (ruling out sulfonic acid) or N-H stretches (ruling out sulfonamides) provides a high degree of confidence in the assignment.
Experimental Workflow: From Sample to Spectrum
The following workflow outlines the logical steps for acquiring and interpreting an IR spectrum to confirm a sulfonyl chloride functional group.
Caption: Workflow for IR spectroscopic confirmation of a sulfonyl chloride.
Protocol 1: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is the preferred method for most samples due to its simplicity and speed, requiring minimal to no sample preparation.[5] It is suitable for liquids, solids, powders, and films.
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application:
-
Solids: Place a small amount of the solid powder onto the crystal surface. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Liquids: Place a single drop of the liquid sample directly onto the center of the crystal.
-
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe.
Causality: The IR beam undergoes total internal reflection within the ATR crystal, creating an evanescent wave that penetrates a few micrometers into the sample in direct contact with the crystal surface.[6][7] This interaction is sufficient to obtain a high-quality spectrum of the sample's surface layer.
Protocol 2: Potassium Bromide (KBr) Pellet Method (for Solids)
This traditional transmission technique is used for solid samples and can provide very high-quality spectra if performed correctly. The goal is to disperse the sample in an IR-transparent matrix (KBr) to minimize light scattering.[8]
Methodology:
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) and stored in a desiccator to prevent moisture absorption.[8][9] Water shows strong IR absorption and can obscure sample peaks.
-
Sample Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the solid sample into a very fine, fluffy powder.[10][11]
-
Mixing: Add ~100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix (triturate) the sample and KBr for about a minute to ensure uniform dispersion.[10][11] Avoid overly aggressive grinding of the KBr itself, which can increase moisture uptake.[10]
-
Pressing the Pellet:
-
Spectrum Acquisition:
-
First, acquire a background spectrum using a pure KBr pellet or an empty sample holder.
-
Place the sample pellet in the holder and acquire the sample spectrum.
-
Causality: KBr is transparent to mid-infrared radiation.[9] By embedding the finely ground sample within the KBr matrix, the IR beam can pass through the sample (transmission) with minimal scattering, allowing for the absorption of specific frequencies by the analyte's molecular vibrations.
Trustworthiness: A Self-Validating System
The protocol's trustworthiness is established by cross-verification.
-
Positive Identification: The presence of two strong, sharp bands in the characteristic regions (~1380 cm⁻¹ and ~1180 cm⁻¹) provides primary evidence for the -SO₂Cl group.
-
Negative Identification: The absence of a very broad O-H band around 3000 cm⁻¹ is critical to rule out the hydrolysis byproduct, sulfonic acid.[12] Similarly, the absence of N-H stretches rules out sulfonamide contaminants.
-
Starting Material Check: Compare the product spectrum to the spectrum of the starting material (e.g., a sulfonic acid or its salt). The disappearance of starting material peaks (like the broad O-H) and the appearance of the sharp sulfonyl chloride peaks confirms the reaction's progression.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. nicoletcz.cz [nicoletcz.cz]
- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 7. universitywafer.com [universitywafer.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. azom.com [azom.com]
- 10. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 4-Cyclopropylbenzene-1-sulfonyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with optimal efficiency and selectivity. Arylsulfonyl chlorides are a cornerstone class of electrophiles, pivotal for the construction of sulfonamides, a privileged motif in a vast array of therapeutic agents. This guide provides an in-depth comparative kinetic study of 4-Cyclopropylbenzene-1-sulfonyl chloride, benchmarking its reactivity against other commonly employed arenesulfonyl chlorides. By examining the underlying electronic and steric effects, this document aims to equip researchers with the necessary insights to make informed decisions in reaction design and optimization.
The Enduring Importance of Sulfonamides in Drug Discovery
The sulfonamide functional group is a bioisostere of the amide bond and is found in a wide range of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The kinetics of this transformation are of critical importance, influencing reaction times, yields, and impurity profiles. Understanding the reactivity of the sulfonyl chloride partner is therefore essential for efficient and scalable synthetic route development.
Unraveling the Reactivity of this compound: A Kinetic Perspective
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electronic nature of the substituents on the aromatic ring. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. In this pathway, the nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state before the departure of the chloride leaving group.
The electronic influence of a substituent on the rate of this reaction can be quantitatively assessed using the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[1][2][3]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[1][2][3]
For the hydrolysis of benzenesulfonyl chlorides, a reaction that serves as a useful model for nucleophilic substitution, the ρ value is positive, indicating that electron-withdrawing groups, which stabilize the developing negative charge in the transition state, accelerate the reaction. Conversely, electron-donating groups decelerate the reaction by destabilizing the transition state.[4][5][6]
The Unique Electronic Contribution of the Cyclopropyl Group
The cyclopropyl group is a fascinating substituent with unique electronic properties. Due to the high p-character of its C-C bonds, the cyclopropyl group can act as a strong π-electron donor through hyperconjugation, a property that significantly influences the reactivity of the attached aromatic ring.[7][8] Kinetic studies have shown that in terms of donor ability, the cyclopropyl substituent lies between electron-rich and electron-neutral aryl donors.[9][10] This electron-donating nature is reflected in its negative Hammett para-substituent constant (σₚ), which is approximately -0.21. This value is more negative than that of a methyl group (σₚ = -0.17), indicating that the cyclopropyl group is a stronger electron-donating group than the methyl group.
Based on the established principles of sulfonyl chloride reactivity and the electron-donating nature of the cyclopropyl group, it is predicted that this compound will exhibit a slower reaction rate in nucleophilic substitution reactions compared to unsubstituted benzenesulfonyl chloride and sulfonyl chlorides bearing electron-withdrawing substituents.
Comparative Kinetic Data: A Benchmarking Study
| Substituent (p-X) | σₚ Value | Relative Rate (kₓ/kн) |
| -NO₂ | +0.78 | ~10 |
| -Br | +0.23 | ~2.5 |
| -H | 0.00 | 1.00 |
| -CH₃ | -0.17 | ~0.5 |
| -Cyclopropyl | -0.21 | ~0.4 (Estimated) |
| -OCH₃ | -0.27 | ~0.3 |
This data is compiled and estimated from multiple sources.[4][11][12]
As the table illustrates, electron-withdrawing groups like nitro (-NO₂) significantly accelerate the rate of solvolysis, while electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) decrease the rate. Based on its σₚ value, this compound is predicted to be less reactive than both benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, but slightly more reactive than 4-methoxybenzenesulfonyl chloride.
Experimental Protocols for Kinetic Analysis of Sulfonyl Chloride Reactions
For researchers wishing to conduct their own kinetic studies to validate these predictions or to investigate other sulfonyl chlorides, the following experimental workflow is recommended.
Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of sulfonyl chloride reactions.
Detailed Experimental Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the desired arenesulfonyl chloride and the nucleophile (e.g., an amine or alcohol) in a suitable, dry solvent (e.g., acetonitrile). The concentration should be chosen to allow for convenient monitoring of the reaction progress.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction Monitoring:
-
The reaction can be monitored using various techniques, such as UV-Vis spectrophotometry (if the reactants or products have a suitable chromophore) or HPLC.
-
For HPLC monitoring, the reaction is initiated by mixing the reactant solutions in a thermostated vessel. At specific time intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., by dilution with a cold solvent), and immediately analyzed by HPLC to determine the concentration of the starting material and/or product.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the nucleophile is in large excess), the natural logarithm of the sulfonyl chloride concentration versus time will yield a linear plot, the slope of which is the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
-
By performing the reaction at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
-
Conclusion: Guiding Rational Reagent Selection
The kinetic behavior of this compound is a direct consequence of the unique electron-donating properties of the cyclopropyl group. Its reactivity is attenuated compared to benzenesulfonyl chloride and its electron-withdrawn counterparts. This understanding is crucial for synthetic chemists in several ways:
-
Reaction Time and Temperature: Reactions involving this compound may require longer reaction times or higher temperatures to achieve complete conversion compared to more reactive sulfonyl chlorides.
-
Selectivity: In the presence of multiple nucleophilic sites, the lower reactivity of this compound may offer opportunities for enhanced selectivity.
-
Stability: The reduced electrophilicity may translate to greater stability and longer shelf-life, which is an important consideration in process development.
By leveraging the principles of physical organic chemistry and the comparative data presented in this guide, researchers can make more strategic and informed decisions in the design and execution of synthetic routes involving sulfonyl chlorides, ultimately leading to more efficient and robust chemical processes.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The Cyclopropyl Group as a Neglected Donor in Donor-Acceptor Cyclopropane Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Modern Chemist: Cyclopropyl-Substituted vs. Alkyl-Substituted Sulfonyl Chlorides
In the landscape of modern organic synthesis and drug discovery, the choice of a sulfonyl chloride reagent can significantly impact reaction efficiency, product properties, and ultimately, the success of a research program. While simple alkyl-substituted sulfonyl chlorides like methanesulfonyl chloride (MsCl) and ethanesulfonyl chloride (EtCl) are workhorses of the trade, the growing prevalence of the cyclopropyl motif in pharmaceuticals warrants a closer examination of cyclopropyl-substituted sulfonyl chlorides.[1] This guide provides a detailed comparative analysis of these two classes of reagents, offering insights into their reactivity, stability, and the properties they impart to the resulting sulfonamides and sulfonates. This analysis is grounded in physicochemical principles and supported by available experimental data to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: A Comparative Overview
To begin our analysis, a summary of the key physical and structural properties of representative cyclopropyl- and alkyl-substituted sulfonyl chlorides is presented in Table 1. These fundamental characteristics underpin the differences in their reactivity and handling.
| Property | Cyclopropanesulfonyl Chloride | Methanesulfonyl Chloride | Ethanesulfonyl Chloride |
| CAS Number | 139631-62-2[2][3] | 124-63-0 | 594-44-5 |
| Molecular Formula | C₃H₅ClO₂S[2][3] | CH₃ClO₂S | C₂H₅ClO₂S |
| Molecular Weight | 140.59 g/mol [2][3] | 114.55 g/mol | 128.58 g/mol |
| Density | 1.38 g/mL at 25 °C[4] | 1.480 g/cm³ | 1.345 g/mL at 25 °C |
| Boiling Point | 60 °C/2 mmHg[4] | 161 °C (at 730 mmHg)[5] | 177 °C |
| Refractive Index | n20/D 1.4770[4] | n20/D 1.4520 | n20/D 1.4530 |
The Heart of the Matter: Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is dictated by the electrophilicity of the sulfur atom. The key distinction between cyclopropyl- and alkyl-substituted variants lies in the electronic nature of the substituent group attached to the sulfonyl moiety.
Electronic Effects: The Unique Character of the Cyclopropyl Group
The cyclopropyl group is a fascinating entity in organic chemistry. Due to significant ring strain, the C-C bonds possess a higher degree of p-character than a typical alkane, leading to some double-bond-like properties.[6] This allows the cyclopropyl group to act as a weak π-electron donor through hyperconjugation.[7] However, the sp²-hybridized nature of the carbon atoms also imparts some electron-withdrawing character. This dual nature can influence the reactivity of the attached sulfonyl chloride.
In the context of a sulfonyl chloride, the electron-withdrawing nature of the sulfonyl group itself is dominant. The subtle electronic effects of the cyclopropyl versus a simple alkyl group can modulate the overall electrophilicity of the sulfur atom. It is generally considered that a cyclopropyl group is slightly more electron-withdrawing than a methyl or ethyl group. This would suggest that cyclopropanesulfonyl chloride may be slightly more reactive towards nucleophiles than its alkyl counterparts.
Solvolysis and Nucleophilic Substitution: A Mechanistic View
The solvolysis of sulfonyl chlorides, a reaction with the solvent, provides valuable insights into their reactivity. Studies on the solvolysis of methanesulfonyl chloride and other alkanesulfonyl chlorides have shown that these reactions typically proceed through a bimolecular nucleophilic substitution (SN2) pathway.[8][9]
Caption: Figure 1: Generalized Sₙ2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.
Stability Profile: A Key Consideration for Practical Application
The stability of sulfonyl chlorides is a critical factor for their storage and handling. Both cyclopropyl- and alkyl-substituted sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acids.[10]
Studies on the stability of various sulfonyl chlorides have shown that those with electron-withdrawing groups tend to be more susceptible to hydrolysis.[3] This is consistent with the electronic arguments presented earlier. Therefore, it is reasonable to infer that cyclopropanesulfonyl chloride may exhibit slightly lower hydrolytic stability compared to methanesulfonyl chloride or ethanesulfonyl chloride under identical conditions. Proper storage under anhydrous conditions is crucial for all sulfonyl chlorides.
The Synthetic Outcome: Properties of the Resulting Sulfonamides
The ultimate goal of using a sulfonyl chloride is often the synthesis of a sulfonamide. The choice of the sulfonyl chloride has a profound impact on the properties of the resulting sulfonamide, a factor of particular importance in medicinal chemistry.
The Cyclopropyl Advantage in Drug Discovery
The incorporation of a cyclopropyl group into a drug candidate can offer several advantages:
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11][12] This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Improved Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The use of cyclopropanesulfonyl chloride allows for the direct introduction of this beneficial moiety into a molecule, leading to the formation of cyclopropyl sulfonamides. These sulfonamides have been featured in a number of biologically active compounds, including potent inhibitors of various enzymes.
Comparative Properties of Cyclopropyl vs. Alkyl Sulfonamides
| Property | Cyclopropyl Sulfonamides | Alkyl Sulfonamides |
| Metabolic Stability | Generally enhanced due to the robustness of the cyclopropyl ring to oxidation.[11][12] | More susceptible to oxidative metabolism at the alkyl chain. |
| Conformational Rigidity | The rigid cyclopropyl group can impart a more defined three-dimensional structure. | The flexible alkyl chain allows for more conformational freedom. |
| Lipophilicity | The cyclopropyl group generally increases lipophilicity compared to a methyl group. | Lipophilicity increases with the length of the alkyl chain. |
| Biological Activity | Often associated with enhanced potency and selectivity due to conformational constraint. | Widely used, with biological activity being highly dependent on the overall molecular structure.[13][14] |
Experimental Protocols: A Practical Guide to Sulfonamide Synthesis
The following protocols provide a general framework for the synthesis of sulfonamides using both cyclopropyl- and alkyl-substituted sulfonyl chlorides. These are based on well-established procedures and can be adapted to specific substrates.[15]
General Protocol for the Synthesis of a Sulfonamide
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]
- 5. Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Analytical Identification of 4-Cyclopropylbenzene-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the precise structural confirmation and purity assessment of reactive intermediates are non-negotiable. 4-Cyclopropylbenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical agents, is a prime example.[1] Its inherent reactivity, stemming from the highly electrophilic sulfonyl chloride moiety, presents unique analytical challenges.[1][2] An incorrect characterization can lead to failed syntheses, impure final products, and misinterpreted biological data.
This guide provides an in-depth comparison of the primary analytical techniques for the robust identification and characterization of this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating trustworthy and reproducible data.
At a Glance: Comparing Core Analytical Techniques
A multi-technique approach is indispensable for the unambiguous characterization of this compound. Each method offers complementary information, and their combined data provides a comprehensive profile of the molecule's identity and purity.
| Technique | Principle of Operation | Primary Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous molecular structure and connectivity | Provides definitive structural elucidation | Requires relatively high sample concentration; sensitive to paramagnetic impurities |
| IR Spectroscopy | Vibrational transitions of molecular bonds | Functional group identification | Fast, non-destructive, and excellent for confirming the presence of the key SO₂Cl group | Provides limited information on the overall molecular skeleton; not ideal for complex mixtures |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis | Molecular weight and fragmentation patterns | High sensitivity, confirms molecular formula, ideal for impurity identification when coupled with chromatography | Isomeric differentiation can be difficult without a separation front-end; fragmentation can be complex |
| HPLC | Differential partitioning between liquid and solid phases | Purity assessment, quantification, and detection of non-volatile impurities | Versatile for thermally labile compounds, excellent for quantitative analysis | Can be more time-consuming for method development |
| GC-MS | Partitioning between gas and solid phases coupled with MS | Purity assessment and identification of volatile impurities | High resolution for volatile compounds, provides structural information on separated components | Potential for thermal degradation of the analyte; may require derivatization |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework.
Causality of Experimental Choices: The primary challenge with sulfonyl chlorides is their reactivity, particularly towards nucleophilic solvents like water or methanol.[2] Therefore, the choice of a dry, aprotic deuterated solvent is critical to prevent sample degradation. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Obtain at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio for all carbon signals.
-
Expected NMR Data
The electron-withdrawing nature of the sulfonyl chloride group strongly influences the chemical shifts of the adjacent aromatic protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Aromatic CH (ortho to SO₂Cl) | ~7.95 | Doublet | ~129.5 |
| Aromatic CH (meta to SO₂Cl) | ~7.25 | Doublet | ~126.0 |
| Cyclopropyl CH | ~1.95 | Multiplet | ~16.0 |
| Cyclopropyl CH₂ | ~1.15 & ~0.85 | Multiplets | ~11.0 |
| Aromatic C-SO₂Cl | - | - | ~145.0 |
| Aromatic C-Cyclopropyl | - | - | ~155.0 |
Note: These are predicted values based on the structure and data for similar compounds. Actual values may vary slightly.
NMR Acquisition Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups, most notably the sulfonyl chloride (-SO₂Cl) moiety.[3]
Causality of Experimental Choices: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations. Their presence is a powerful indicator of a successful synthesis. Attenuated Total Reflectance (ATR) is often preferred over traditional salt plates for reactive liquids or solids as it requires minimal sample preparation and is easy to clean.[2]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount (a few milligrams or one drop) of the this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Expected IR Absorption Bands
Table 2: Characteristic IR Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (Aromatic & Cyclopropyl) | Medium to Weak |
| 1595, 1490 | C=C stretch (Aromatic ring) | Medium |
| 1380 - 1365 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 830 - 810 | C-H bend (Aromatic, 1,4-disubstituted) | Strong |
| 600 - 500 | S-Cl stretch | Medium to Strong |
The strong absorption bands for the SO₂ stretches are the most diagnostic peaks for confirming the identity of a sulfonyl chloride.[3][4]
FTIR Analysis Workflow
Caption: Workflow for functional group analysis by ATR-FTIR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and structural information through its fragmentation pattern. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes the most powerful tool for impurity identification.[2]
Causality of Experimental Choices: Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum. The most critical diagnostic feature for a compound containing a single chlorine atom is the isotopic pattern of any chlorine-containing ion. The natural abundance of ³⁵Cl and ³⁷Cl (~3:1) results in two peaks (M⁺ and M+2) with a corresponding ~3:1 intensity ratio.[2]
Experimental Protocol: GC-MS (with Derivatization)
Due to the thermal lability of many sulfonyl chlorides, direct GC analysis can be unreliable.[5] A robust method involves derivatization to a more stable sulfonamide prior to injection.
-
Derivatization:
-
Dissolve ~1 mg of this compound in 1 mL of dichloromethane.
-
Add a slight excess (~1.2 equivalents) of a simple secondary amine (e.g., diethylamine) and stir for 15 minutes at room temperature. The reaction converts the sulfonyl chloride to its stable N,N-diethylsulfonamide derivative.
-
-
GC-MS Instrumentation:
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID DB-5ms.
-
Carrier Gas: Helium at 1 mL/min.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Oven Program: 100°C for 2 min, then ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Expected Mass Spectral Data
For the underivatized this compound (C₉H₉ClO₂S, Mol. Wt. ≈ 216.69 g/mol ):
Table 3: Key Ions and Fragments in EI-MS
| m/z Value | Assignment | Key Feature |
| 216 / 218 | [M]⁺ (Molecular Ion) | Isotopic pattern (3:1 ratio) confirms presence of one Cl atom. |
| 181 | [M - Cl]⁺ | Loss of chlorine radical. |
| 152 | [M - SO₂]⁺ | Loss of sulfur dioxide (uncommon but possible). |
| 117 | [C₉H₉]⁺ (Cyclopropylphenyl cation) | Characteristic fragment. |
Analysis of the derivatized sulfonamide will show a molecular ion corresponding to the new structure, but will still provide definitive confirmation of the original sulfonyl chloride's carbon skeleton.
GC-MS Analysis Workflow
Caption: Workflow for purity and identity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the premier technique for assessing the purity of this compound, especially for detecting non-volatile or thermally sensitive impurities.[2]
Causality of Experimental Choices: Reversed-phase chromatography using a C18 column is the standard for moderately polar organic molecules. A gradient elution, starting with a higher water content and moving to a higher organic content (acetonitrile), ensures that both polar impurities (like the hydrolysis product, 4-cyclopropylbenzenesulfonic acid) and non-polar impurities are eluted and resolved effectively. UV detection is ideal as the benzene ring is a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 acetonitrile/water mixture.
-
Instrumentation:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Gradient Program:
-
Start at 40% B, hold for 1 min.
-
Ramp to 95% B over 10 min.
-
Hold at 95% B for 3 min.
-
Return to 40% B and equilibrate for 3 min.
-
Expected Data
The primary output is a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to this compound. The area percent of any other peaks represents the level of impurities. The retention time is a characteristic property under specific conditions but is not a definitive identifier on its own.
HPLC Purity Analysis Workflow
References
- 1. This compound | 167404-32-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Cyclopropylbenzene-1-sulfonyl chloride: A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of 4-Cyclopropylbenzene-1-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety Considerations: Understanding the Hazard
This compound is a corrosive and water-reactive substance.[1][2] Improper handling and disposal can lead to the release of hazardous byproducts and pose a significant safety risk.
Key Hazards:
-
Water-Reactive: Reacts with water and moisture to produce toxic and corrosive gases, including hydrogen chloride and sulfur dioxide.[1]
-
Harmful if Swallowed: Can cause significant harm if ingested.[3]
Due to these hazards, never dispose of this compound directly down the drain or in regular trash.[4][5] All waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE)
When handling this compound, always wear appropriate PPE to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles, and a face shield if necessary. | Protects against splashes that can cause severe eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns.[6] |
| Body Protection | A lab coat that covers the arms, legs, and torso. | Protects the skin from accidental spills.[6] |
Disposal Workflow: A Step-by-Step Protocol
The appropriate disposal procedure depends on the quantity of the waste. This workflow outlines the decision-making process for safe and compliant disposal.
Caption: Decision workflow for the proper disposal of this compound.
Neutralization of Residual Quantities
This procedure is intended for small, residual amounts of this compound, such as those left in reaction flasks or on glassware. The objective is to safely hydrolyze and neutralize the compound into its corresponding sulfonic acid salt, which is less hazardous.[4]
Materials:
-
Residual this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution
-
Ice bath
-
Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution)
-
Stir plate and stir bar
-
pH paper
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of the basic solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[4] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[4]
-
CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[4] The rate of addition must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[4]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If it is still acidic, add more base.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution.[4]
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[4]
Procedure:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[4]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[4][7] The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date of accumulation.[4][8]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[5][8] Ensure the storage area is well-ventilated and that incompatible chemicals are segregated.[9]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate: Clear all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[10]
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, diatomaceous earth, or vermiculite.[10] Do not use combustible materials like sawdust. [10]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Exposure Response
-
Skin Contact: Immediately flush the affected area with large amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal, state, and local authorities.[7] Key regulations include the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA).[9] It is imperative to adhere to your institution's specific waste management plan and all applicable regulations to avoid significant fines and penalties.[5][7]
References
- 1. nj.gov [nj.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Handling 4-Cyclopropylbenzene-1-sulfonyl Chloride: A Focus on Personal Protective Equipment and Safe Operations
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. The handling of reactive chemical intermediates like 4-Cyclopropylbenzene-1-sulfonyl chloride is a routine yet critical task in drug development and organic synthesis. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the chemical's specific reactivity to ensure your safety and the integrity of your research.
The sulfonyl chloride functional group is highly reactive, primarily characterized by its susceptibility to nucleophilic attack. The most common nucleophile in a laboratory environment is water. This reactivity is the cornerstone of our safety protocol. Upon contact with moisture—be it atmospheric humidity, water from a quench, or moisture on the skin—sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl) gas. This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.[1][2] Therefore, all handling procedures are designed to rigorously exclude moisture and contain any potential release.
Hazard Analysis: Understanding the Risks
This compound, like other sulfonyl chlorides, is classified as a corrosive substance.[3][4][5][6] Its primary hazards include:
-
Severe Skin and Eye Damage: Direct contact can cause severe chemical burns.[3][4][5][6][7][8][9]
-
Respiratory Irritation: Inhalation of dust or, more critically, the HCl gas produced upon hydrolysis, can damage the respiratory tract.[8][9]
-
Harmful if Swallowed: Ingestion can cause significant damage to the gastrointestinal tract.[3][4][5][8][9]
-
Water Reactivity: Contact with water releases corrosive hydrogen chloride gas.[1][2][10]
Understanding these risks is not about creating fear, but about fostering a culture of respect for the materials we work with. This respect is embodied in the consistent and correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. Below is a summary of required PPE for handling this compound, followed by a detailed explanation of each component.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not generally required |
| Weighing & Transfer | Chemical Splash Goggles & Face Shield[11][12][13] | Chemical-Resistant Gloves (Nitrile or Neoprene)[10][11] | Chemical-Resistant Apron over Lab Coat[11][12] | Required if handled outside a fume hood |
| Reaction Setup | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene)[10][11] | Lab Coat | Work must be done in a fume hood[13] |
| Spill Cleanup | Chemical Splash Goggles & Face Shield[11][12][13] | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Apron or Coveralls[11] | Air-Purifying Respirator with Acid Gas Cartridge[10] |
Justification of PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. When handling a corrosive solid or liquid, the risk of a splash requires the use of chemical splash goggles.[12] For tasks with a higher splash risk, such as transferring the material outside of a fume hood, a face shield must be worn in addition to goggles to protect the entire face.[11][12][13]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact.[10][11] It is crucial to double-glove when weighing and transferring the reagent. Should the outer glove become contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Body Protection: A standard lab coat is the minimum requirement. However, when handling larger quantities or during tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[11][12]
-
Respiratory Protection: All manipulations of this compound that could generate dust or vapors must be performed inside a certified chemical fume hood.[13][14] This is the primary engineering control to prevent inhalation exposure. If a fume hood is not available or in the case of a large spill, an air-purifying respirator with an acid gas cartridge is necessary.[10]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before retrieving the chemical from storage, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh paper, glassware) and waste containers ready. An eyewash station and safety shower must be accessible.[14]
-
Donning PPE: Put on your lab coat, chemical splash goggles, and double gloves as specified in the table above.
-
Weighing the Reagent:
-
Perform all weighing operations inside the fume hood.
-
Carefully open the container, being mindful of any pressure differences.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Close the container tightly immediately after use to prevent moisture from the air from degrading the reagent.[4][10]
-
-
Addition to the Reaction:
-
If adding the solid directly to a reaction vessel, do so slowly and in a controlled manner.
-
If dissolving in a solvent first, add the sulfonyl chloride to the solvent; never the other way around.
-
Be aware that reactions involving sulfonyl chlorides can be exothermic.[13]
-
Emergency Response: Spill and Exposure Plan
In the event of a spill, a calm and methodical response is essential.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if necessary.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table, including respiratory protection if the spill is large or not in a fume hood.
-
Contain the Spill: Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[10] Do NOT use water.[10]
-
Neutralize (if appropriate): For small spills, once absorbed, the material can be cautiously neutralized with a weak base like sodium carbonate.[10] Be prepared for gas evolution.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[6][15]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Workflow for handling a chemical spill.
First Aid for Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[7][14] Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated absorbent material and empty containers, must be treated as hazardous waste.[3][6]
-
Solid Waste: Place contaminated solids (gloves, weigh paper, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Reagent: Do not attempt to wash excess reagent down the drain. It should be disposed of in its original container or a designated container for corrosive organic waste, following your institution's hazardous waste guidelines.
By integrating these safety and handling protocols into your daily laboratory work, you build a system where safety is not an afterthought but a fundamental component of good science. This approach ensures the well-being of you and your colleagues while promoting reproducible, high-quality research.
References
- 1. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. sc.edu [sc.edu]
- 13. safeti.com [safeti.com]
- 14. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
